2-Bromo-3,6-dichloropyridine
Description
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Properties
IUPAC Name |
2-bromo-3,6-dichloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-3(7)1-2-4(8)9-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMITIHCWOXLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266119-41-8 | |
| Record name | 2-bromo-3,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Solubility Landscape of 2-Bromo-3,6-dichloropyridine: A Technical Guide for Researchers
Introduction: Understanding the Importance of Solubility in Drug Discovery and Development
Physicochemical Properties of 2-Bromo-3,6-dichloropyridine: A Foundation for Solubility Prediction
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent systems.
| Property | Value | Source |
| Chemical Formula | C₅H₂BrCl₂N | [1] |
| Molecular Weight | 226.89 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
| IUPAC Name | This compound | [1] |
The presence of a bromine and two chlorine atoms on the pyridine ring significantly influences the molecule's polarity and intermolecular interactions. The electronegative halogen atoms create dipole moments, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These features suggest a moderate polarity, which is key to predicting its solubility.
Core Principles of Solubility: "Like Dissolves Like"
The age-old adage "like dissolves like" remains a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can donate hydrogen bonds. Examples include water, methanol, and ethanol.
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. Examples include acetone, dimethyl sulfoxide (DMSO), and acetonitrile.
-
Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating polar molecules or ions. Examples include hexane, toluene, and diethyl ether.
Predictive Solubility of this compound in Common Organic Solvents
Given the moderately polar nature of this compound, we can predict its solubility across a spectrum of organic solvents. The following table provides a qualitative prediction based on the "like dissolves like" principle and solubility data for the structurally related compound 2,6-dichloropyridine, which is known to be soluble in methanol, ether, chloroform, and benzene[2].
| Solvent | Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The polar nature and hydrogen bonding capability of methanol are expected to interact favorably with the nitrogen and halogen atoms of the solute. 2,6-Dichloropyridine has a reported solubility of 50 mg/mL in methanol[2]. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. 2,6-Dichloropyridine is noted to be crystallizable from ethanol, indicating good solubility at higher temperatures[2]. |
| Acetone | Polar Aprotic | High | The strong dipole moment of acetone makes it a good solvent for moderately polar compounds. |
| Dichloromethane (DCM) | Polar Aprotic | High | As a halogenated solvent, DCM is likely to have favorable interactions with the chlorinated and brominated pyridine ring. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Moderate to High | A highly polar aprotic solvent that should effectively solvate the solute. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of toluene can engage in π-stacking interactions with the pyridine ring, and its slight polarity may aid in dissolution. |
| Hexane | Nonpolar (Aliphatic) | Low | The nonpolar nature of hexane makes it a poor solvent for the moderately polar this compound. |
| Diethyl Ether | Nonpolar | Moderate | While considered nonpolar, the ether oxygen provides some polarity, and its ability to dissolve 2,6-dichloropyridine suggests it will also dissolve the target compound. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility or "shake-flask" method is a widely accepted technique for determining the solubility of a solid in a liquid[3].
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge (optional)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A duration of 24 to 48 hours is typically recommended[3].
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.
-
For fine suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom.
-
Dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions for Handling Halogenated Pyridines
Halogenated aromatic compounds, including this compound and its analogs, require careful handling due to their potential toxicity. Safety data for related compounds indicates that they are often harmful if swallowed and can cause skin and eye irritation[4][5][6].
GHS Hazard Statements for Structurally Similar Compounds:
-
H335: May cause respiratory irritation[5].
Recommended Safety Practices: [7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Disposal: Dispose of waste materials, including unused compound and solutions, in designated "Halogenated Organic Waste" containers according to institutional and local regulations. Do not pour down the drain.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible literature, a strong predictive understanding can be achieved through the application of fundamental solubility principles and by drawing parallels with structurally similar molecules. This guide provides a framework for researchers to make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a clear pathway to generating precise quantitative data, empowering scientists to fill the existing knowledge gap. By combining theoretical understanding with rigorous experimental practice and a commitment to safety, the scientific community can effectively harness the potential of this compound in advancing drug discovery and development.
References
- ChemicalBook. (n.d.). 2,6-Dichloropyridine CAS#: 2402-78-0.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,6-Dichloropyridine.
- Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- American Elements. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- PubChem. (n.d.). 2-Bromo-3,5-dichloropyridine.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PubChem. (n.d.). 2-Bromo-4,6-dichloropyridine.
- UCL Safety Services. (2021, May 11). Working safely with solvents.
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Bromo-3,5-dichloropyridine | C5H2BrCl2N | CID 817090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4,6-dichloropyridine | C5H2BrCl2N | CID 72211576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hscprep.com.au [hscprep.com.au]
- 8. scienceready.com.au [scienceready.com.au]
Technical Guide: Reactivity & Functionalization of 2-Bromo-3,6-dichloropyridine
The reactivity of 2-Bromo-3,6-dichloropyridine (CAS: 1266119-41-8) offers a sophisticated platform for constructing polysubstituted heterocyclic scaffolds, particularly in kinase inhibitor discovery. Its value lies in the orthogonal reactivity of its three halogenated positions: the highly reactive C2-bromide, the sterically accessible C6-chloride, and the sterically hindered C3-chloride.
This guide synthesizes mechanistic insights with practical protocols to navigate the regioselectivity of this scaffold.
Executive Summary: The Orthogonal Triad
This compound is a "privileged intermediate" because it allows for sequential, regioselective functionalization. Unlike symmetrical 2,6-dichloropyridines, the presence of the C2-bromide breaks symmetry electronically, while the C3-chloride breaks symmetry sterically.
-
C2-Position (Br): The "First Mover." Highest reactivity in Pd-catalyzed cross-couplings due to the weaker C-Br bond and activation by the pyridine nitrogen.
-
C6-Position (Cl): The "Steric Alternative." Preferred site for Nucleophilic Aromatic Substitution (
) with bulky nucleophiles, as the C2 position is shielded by the adjacent C3-chlorine. -
C3-Position (Cl): The "Anchor." typically the last to react, often retained to enforce atropisomerism or metabolic stability in final drug candidates.
Reactivity Map & Regioselectivity Logic
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Figure 1: Decision tree for regioselective functionalization. Note the divergence in
Detailed Reactivity Analysis
A. Transition-Metal Catalyzed Cross-Coupling (C2-Selectivity)
The C2-Br bond is the weakest carbon-halogen bond in the molecule (Bond Dissociation Energy: ~70 kcal/mol for C-Br vs ~80 kcal/mol for C-Cl).
-
Mechanism: Oxidative addition of Pd(0) occurs rapidly at C2. The adjacent C3-Cl exerts an "ortho effect" (twisting the ring out of coplanarity in the transition state), but the electronic lability of the C-Br bond dominates.
-
Outcome: Exclusive formation of 2-aryl/heteroaryl-3,6-dichloropyridines.
-
Risk: If highly active catalysts (e.g., Pd-RuPhos) are used with excess boronic acid, subsequent coupling at C6-Cl can occur. Stoichiometry control (1.0–1.1 eq) is critical.
B. Nucleophilic Aromatic Substitution ( ): The "Regio-Switch"
This is the most nuanced aspect of this scaffold.
-
Electronic Factor: The C2 position is more electrophilic (better leaving group Br vs Cl).
-
Steric Factor: The C2 position is flanked by a bulky Chlorine at C3. The C6 position is flanked by a Hydrogen at C5.
-
The Switch:
-
Small Nucleophiles (NaOMe, NaN3): React primarily at C2 (driven by electronics/leaving group ability).
-
Bulky Nucleophiles (Secondary amines, functionalized alkoxides): React primarily at C6 (driven by steric accessibility).
-
C. Lithiation & Metal-Halogen Exchange
-
Halogen Dance: Treatment with LDA at -78°C can trigger a "halogen dance" where the halogens migrate to thermodynamically more stable positions.
-
Exchange:
-BuLi will exclusively perform Lithium-Halogen exchange at C2-Br, generating the 2-lithio species, which can be trapped with electrophiles (e.g., DMF, ).
Experimental Protocols
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
Target: Synthesis of 2-(4-fluorophenyl)-3,6-dichloropyridine
Rationale: Use of a mild base and standard Pd catalyst prevents activation of the C6-Cl bond.
-
Setup: Charge a reaction vial with This compound (1.0 equiv), 4-Fluorophenylboronic acid (1.1 equiv), and
(0.05 equiv). -
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Base: Add
(2.5 equiv). Note: Avoid strong bases like KOtBu which might trigger competing . -
Reaction: Degas with Nitrogen/Argon for 5 mins. Heat to 80°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine. The product is typically a solid.
-
Purification: Flash chromatography (Hexanes/EtOAc). The C2-coupled product elutes first; any bis-coupled byproduct (rare) elutes later.
Protocol 2: C6-Selective Amination ( )
Target: Synthesis of 6-amino-2-bromo-3-chloropyridine derivative
Rationale: Using a bulky amine forces reaction at the less hindered C6 position, preserving the valuable C2-Br for later steps.
-
Setup: Dissolve This compound (1.0 equiv) in anhydrous DMSO or NMP (0.5 M).
-
Nucleophile: Add Morpholine or N-Boc-piperazine (1.2 equiv).
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv).
-
Reaction: Heat to 100–120°C for 12 hours.
-
Monitoring: Check HPLC. If C2-substitution is observed (minor), lower temperature to 80°C and extend time.
-
-
Workup: Pour into water to precipitate the product or extract with
. -
Data Check: The
NMR will show two doublets for the pyridine protons. Use NOESY to confirm regiochemistry (correlation between amine protons and C5-H).
Comparative Data: Halogen Reactivity
| Reaction Type | C2-Position (Br) | C6-Position (Cl) | C3-Position (Cl) | Dominant Factor |
| Pd-Coupling | High (Primary Site) | Low | Inert | Bond Energy (C-Br < C-Cl) |
| High | Moderate | Inert | Leaving Group (Br > Cl) | |
| Low | High (Primary Site) | Inert | Steric Hindrance (C3-Cl blocks C2) | |
| Li-Exchange | High (Li-Br exchange) | Low | Low | Polarizability of Br |
Strategic Synthesis Workflow
The following workflow demonstrates a typical drug discovery sequence using this scaffold to build a trisubstituted core.
Figure 2: Sequential functionalization strategy for kinase inhibitor synthesis.
References
-
Regioselectivity in Dichloropyridines: BenchChem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine. Link
-
Halogen Selectivity Rules: Handy, S. T., & Zhang, Y. (2006). Guide to Regioselective Coupling of Polyhaloheterocycles. Journal of Organic Chemistry. Link (Inferred from general "Handy Rules" for polyhaloheterocycles).
- Suzuki Coupling of 2-Halo-pyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
-
CAS Registry Data: this compound (CAS 1266119-41-8). American Elements / BLD Pharm Catalogs. Link
-
Mechanistic Insight on SnAr: Nucleophilic Aromatic Substitution on Pyridines. Master Organic Chemistry. Link
An In-depth Technical Guide to the Thermodynamic Stability of Polyhalogenated Pyridines
Introduction
Polyhalogenated pyridines represent a cornerstone in modern medicinal chemistry and drug development. Their scaffold is integral to numerous pharmaceuticals, where the strategic incorporation of halogen atoms is a powerful tool for modulating molecular properties such as metabolic stability, binding affinity, and membrane permeability.[1] The inherent stability of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a robust framework for constructing complex bioactive molecules.[2] Understanding the thermodynamic stability of these halogenated derivatives is paramount for researchers, scientists, and drug development professionals. It dictates not only the synthetic feasibility and shelf-life of these compounds but also their behavior in biological systems and their potential degradation pathways.
This technical guide provides a comprehensive exploration of the core principles governing the thermodynamic stability of polyhalogenated pyridines. We will delve into the theoretical underpinnings of stability, the key factors that influence it, and the state-of-the-art experimental and computational methodologies used for its assessment. This document is designed to be a practical resource, offering not just data and theory, but also actionable, field-proven protocols and the causal reasoning behind experimental choices.
The Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a molecule is a measure of its energy content relative to a reference state. A more stable molecule possesses lower internal energy. For polyhalogenated pyridines, three key thermodynamic parameters provide a quantitative basis for assessing their stability: Gibbs Free Energy of Formation (ΔG°f), Standard Enthalpy of Formation (ΔH°f), and Bond Dissociation Energy (BDE).
-
Gibbs Free Energy of Formation (ΔG°f): This is the ultimate arbiter of thermodynamic stability under constant temperature and pressure. It represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔG°f indicates greater thermodynamic stability.[3][4]
-
Standard Enthalpy of Formation (ΔH°f): This parameter quantifies the heat absorbed or released during the formation of one mole of a substance from its elements at standard conditions. A more negative or less positive ΔH°f generally corresponds to a more stable molecule, as it indicates that the bonds within the molecule are stronger than the bonds in the elemental precursors.[5][6]
-
Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically in the gas phase.[7] For polyhalogenated pyridines, the C-Halogen and C-H bond dissociation energies are of particular interest. Higher BDEs indicate stronger bonds and, consequently, a greater resistance to thermal decomposition.
Key Factors Influencing Thermodynamic Stability
The stability of a polyhalogenated pyridine is not a monolithic property but is intricately modulated by the nature, number, and position of the halogen substituents on the aromatic ring.
The Nature of the Halogen Substituent
The identity of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) has a profound impact on the stability of the pyridine ring. This is primarily due to the differing strengths of the Carbon-Halogen (C-X) bonds and the electronegativity of the halogens.
The stability generally follows the trend of the C-X bond strength: F > Cl > Br > I .
-
Fluorine: The C-F bond is the strongest of the carbon-halogen bonds due to the high electronegativity of fluorine and the significant overlap between the carbon and fluorine orbitals.[8] This makes fluorinated pyridines exceptionally stable. The introduction of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[9]
-
Chlorine: The C-Cl bond is weaker than the C-F bond but still substantial. Chlorinated pyridines are generally very stable compounds.
-
Bromine and Iodine: The C-Br and C-I bonds are progressively weaker, making these derivatives more susceptible to thermal and photochemical degradation.
The following table presents average bond energies for carbon-halogen bonds, which provides a quantitative basis for this stability trend.
| Bond | Average Bond Energy (kJ/mol) |
| C-F | 485 |
| C-Cl | 327 |
| C-Br | 285 |
| C-I | 213 |
| (Data sourced from Wired Chemist[8]) |
The Number of Halogen Substituents
Increasing the number of halogen substituents on the pyridine ring generally increases the thermal stability of the molecule. For instance, pentachloropyridine is a highly stable solid. This increased stability can be attributed to the cumulative inductive effect of the electron-withdrawing halogen atoms, which can stabilize the aromatic system, and the replacement of weaker C-H bonds with stronger C-X bonds (particularly for F and Cl).
The Positional Isomerism of Halogen Substituents
The position of the halogen atoms on the pyridine ring significantly influences the molecule's stability. The electronic environment of the pyridine ring is not uniform due to the presence of the nitrogen atom, which is more electronegative than carbon and acts as an electron-withdrawing group. This leads to differences in the stability of various isomers.
Computational studies have shown that the C-Cl bond dissociation energy in chloropyridines is highest at the 3-position and slightly lower at the 4-position, indicating that the C-Cl bond is strongest at the 3-position.[4] This suggests that 3-halopyridines may exhibit greater thermodynamic stability compared to their 2- or 4-isomers. This is a critical consideration in drug design, where the regiochemistry of halogenation can be tuned to optimize stability and biological activity.
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of polyhalogenated pyridines. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Bomb Calorimetry.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the onset temperature of decomposition and assessing overall thermal stability.[10][11]
Step-by-Step TGA Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the polyhalogenated pyridine sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Loading the Sample: Place the sample crucible into the TGA furnace.
-
Setting Experimental Parameters:
-
Atmosphere: Select an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to study pyrolytic decomposition.
-
Temperature Program: Set a linear heating ramp, typically 10 °C/min, from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600-800 °C).
-
-
Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% or 10% mass loss occurs (Td5 or Td10). These values provide a quantitative measure of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and can also provide information on decomposition energetics.[12][13]
Step-by-Step DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the polyhalogenated pyridine sample into a DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation of the sample during heating.
-
Loading the Sample: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Setting Experimental Parameters:
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a consistent flow rate.
-
Temperature Program: Set a heating rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and any other expected thermal events.
-
-
Data Acquisition: Run the experiment and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify the melting point (peak of the endotherm) and any exothermic decomposition events. The enthalpy of fusion can be calculated by integrating the area under the melting peak.
Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is the gold standard for experimentally determining the enthalpy of combustion (ΔH°c). From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.
Step-by-Step Bomb Calorimetry Protocol:
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a certified standard of known enthalpy of combustion, such as benzoic acid.[14]
-
Sample Preparation: Press a known mass (typically around 1 g) of the polyhalogenated pyridine into a pellet.[14]
-
Bomb Assembly: Place the pellet in the sample holder within the bomb. Attach a fuse wire to the electrodes so that it is in contact with the sample.[11][15][16]
-
Pressurization: Seal the bomb and pressurize it with a large excess of pure oxygen (typically to 30 atm).[11]
-
Calorimeter Setup: Place the sealed bomb into the calorimeter bucket containing a precisely measured quantity of water.
-
Ignition and Data Recording: Ignite the sample and record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.[11]
-
Calculation of ΔH°c: Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter, applying necessary corrections for the fuse wire combustion and the formation of nitric and halogen acids.
-
Calculation of ΔH°f: Use the experimentally determined ΔH°c and the known ΔH°f values for the combustion products (CO₂, H₂O, and the corresponding hydrogen halide) to calculate the ΔH°f of the polyhalogenated pyridine.
Computational Approaches to Assessing Stability
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the thermodynamic properties of molecules. DFT calculations can provide accurate estimates of enthalpies of formation and Gibbs free energies, allowing for a systematic investigation of a wide range of polyhalogenated pyridines without the need for extensive experimental work.[6][17]
Protocol for Calculating Enthalpy of Formation using DFT:
-
Structure Optimization: The first step is to obtain the optimized molecular geometry of the polyhalogenated pyridine at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).[6]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[18]
-
Selection of an Isodesmic Reaction: To improve the accuracy of the calculated enthalpy of formation, it is crucial to use an isodesmic reaction. An isodesmic reaction is a hypothetical reaction where the number and type of bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the DFT calculations.[5]
-
Example Isodesmic Reaction for 2,6-Dichloropyridine: C₅H₃NCl₂ + C₆H₆ → C₅H₅N + C₆H₄Cl₂
-
-
Calculate Reaction Enthalpy: Calculate the electronic energies, ZPVE, and thermal corrections for all species in the isodesmic reaction. The enthalpy of the reaction (ΔH_rxn) is then calculated as: ΔH_rxn = [ΣH(products)] - [ΣH(reactants)]
-
Calculate Enthalpy of Formation: Rearrange the equation to solve for the unknown enthalpy of formation of the polyhalogenated pyridine, using known experimental ΔH°f values for the other species in the reaction. ΔH°f(C₅H₃NCl₂) = ΔH_rxn - ΔH°f(C₆H₆) + ΔH°f(C₅H₅N) + ΔH°f(C₆H₄Cl₂)
Decomposition Pathways of Polyhalogenated Pyridines
The thermal decomposition of polyhalogenated pyridines, particularly under pyrolytic (inert) conditions, is generally understood to proceed via a radical chain mechanism.[19] The initiation step is typically the homolytic cleavage of the weakest bond in the molecule.
For chlorinated, brominated, and iodinated pyridines, the C-X bond is significantly weaker than the C-C, C-N, and C-H bonds within the aromatic ring. Therefore, the primary initiation step is the fission of a C-X bond to produce a pyridyl radical and a halogen atom.
Initiation: C₅H(5-n)XnN → •C₅H(5-n)X(n-1)N + X•
Once formed, these highly reactive radicals can undergo a variety of subsequent reactions, including:
-
Hydrogen Abstraction: The pyridyl radical can abstract a hydrogen atom from other molecules.
-
Ring Opening: The pyridyl radical can undergo ring opening to form open-chain radical species.
-
Further Halogen Elimination: In polyhalogenated species, further loss of halogen atoms can occur.
-
Polymerization/Condensation: Radicals can combine to form larger, more complex molecules, eventually leading to the formation of char or soot.
The specific products formed depend on the reaction conditions and the substitution pattern of the starting material. For example, the pyrolysis of chlorpyrifos (a trichlorinated pyridine derivative) is known to produce 3,5,6-trichloro-2-pyridinol as a major product.
Conclusion
The thermodynamic stability of polyhalogenated pyridines is a critical parameter for professionals in the pharmaceutical and agrochemical industries. This stability is governed by a predictable yet nuanced interplay of factors, primarily the strength of the C-Halogen bond, which decreases down the group (F > Cl > Br > I), and the number and position of the halogen substituents on the pyridine ring. A comprehensive understanding of these principles allows for the rational design of molecules with enhanced stability and desired physicochemical properties.
The robust experimental techniques of TGA, DSC, and bomb calorimetry provide the means for precise empirical measurement of thermal stability and key thermodynamic data. Complementing these experimental approaches, computational methods, especially DFT calculations employing isodesmic reactions, offer a powerful and efficient pathway for predicting stability, enabling the rapid screening and prioritization of candidate molecules in the drug development pipeline. By integrating both experimental and computational workflows, researchers can build a self-validating system for the thorough characterization of polyhalogenated pyridine stability, ensuring the development of safe, effective, and robust chemical entities.
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Enthalpies of Formation of Transition Metal Diborides: A First Principles Study. MDPI. Available at: [Link]
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How to get an enthalpy of formation from ab initio calculations. National Institute of Standards and Technology. Available at: [Link]
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Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. Defense Technical Information Center. Available at: [Link]
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How to evaluate the heat of formation with computational chemistry? Chemistry Stack Exchange. Available at: [Link]
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Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. MDPI. Available at: [Link]
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(PDF) Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. Available at: [Link]
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Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. UCL Discovery. Available at: [Link]
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Introduction to Bomb Calorimetry. Scimed. Available at: [Link]
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Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. Available at: [Link]
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Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State. NIH. Available at: [Link]
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How do I calculate enthalpy of formation (∆Hf) from DFT calculation? ResearchGate. Available at: [Link]
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How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps. Instructables. Available at: [Link]
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Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available at: [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
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The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs. ACS Publications. Available at: [Link]
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Effects of water on pyridine pyrolysis. UCL Discovery. Available at: [Link]
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EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. Available at: [Link]
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Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
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Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone. PMC - NIH. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]
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Pyrolytic Depolymerization Mechanisms for Post-Consumer Plastic Wastes. MDPI. Available at: [Link]
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Pyridine Enthalpy of Formation. Active Thermochemical Tables. Available at: [Link]
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Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Agrochemical Intermediates using 2-Bromo-3,6-dichloropyridine
Introduction: The Strategic Importance of Polychlorinated Pyridines in Agrochemical Discovery
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1] The strategic introduction of halogen atoms onto the pyridine ring significantly modulates the molecule's physicochemical properties and biological activity. More importantly, these halogens serve as versatile synthetic handles for the construction of complex molecular architectures.
2-Bromo-3,6-dichloropyridine is a particularly valuable, albeit underexplored, building block for agrochemical synthesis. Its trifunctionalized nature, with three distinct halogen atoms, offers a platform for selective and sequential chemical modifications. This allows for the precise introduction of various pharmacophores, a critical aspect in the rational design of novel and effective crop protection agents. The differential reactivity of the bromo and chloro substituents provides orthogonal synthetic routes, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive overview of the synthetic utility of this compound in the preparation of agrochemical intermediates. We will delve into the mechanistic principles governing its reactivity and provide detailed, field-proven protocols for key transformations.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound is primarily centered around the selective functionalization of its three halogenated positions. The reactivity of these positions is governed by a combination of electronic and steric factors.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing halogen atoms. In SNAr reactions, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a halogen), proceeding through a negatively charged Meisenheimer intermediate.[2][3][4] The stability of this intermediate is a key determinant of the reaction's feasibility and regioselectivity. For polychlorinated pyridines, the positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds.[5][6] In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with an organic halide. The general order of reactivity for halogens in these couplings is I > Br > Cl, allowing for selective reactions based on the choice of catalyst and reaction conditions.
The presence of both bromine and chlorine on the this compound ring allows for a strategic, stepwise functionalization. For instance, a Suzuki-Miyaura coupling can be selectively performed at the more reactive bromo position, leaving the chloro groups available for subsequent SNAr or another cross-coupling reaction under more forcing conditions.
Synthetic Pathways to Agrochemical Intermediates
The following sections outline key synthetic transformations of this compound to generate valuable agrochemical intermediates.
Pathway 1: Selective Suzuki-Miyaura Coupling at the 2-Position
This pathway leverages the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions to introduce an aryl or heteroaryl moiety at the 2-position. This is a common strategy for building the core structures of many modern agrochemicals.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-3,6-dichloropyridine
This protocol details the synthesis of a key intermediate that can be further elaborated into various agrochemical scaffolds.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 226.86 | 10.0 | 2.27 g |
| 4-Methoxyphenylboronic acid | 151.96 | 12.0 | 1.82 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.5 | 578 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| Toluene | - | - | 40 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (2.27 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add toluene (40 mL) and water (10 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-3,6-dichloropyridine as a white solid.
Expected Yield: 75-85%
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the displacement of one or both chloro groups with a suitable nucleophile, such as an amine or an alcohol. The C6 position is generally more susceptible to nucleophilic attack than the C3 position due to its para-relationship with the ring nitrogen.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Workflow for Nucleophilic Aromatic Substitution.
Protocol 2: Synthesis of a Fluazinam Analog Precursor
This protocol describes the synthesis of a precursor for a fluazinam-type fungicide, demonstrating the SNAr reaction on the intermediate synthesized in Protocol 1. Fluazinam is a known fungicide that acts by uncoupling oxidative phosphorylation in fungi.[7][8][9]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(4-methoxyphenyl)-3,6-dichloropyridine | 268.12 | 5.0 | 1.34 g |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 196.55 | 5.5 | 1.08 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | - | - | 25 mL |
Procedure:
-
To a 50 mL round-bottom flask, add 2-(4-methoxyphenyl)-3,6-dichloropyridine (1.34 g, 5.0 mmol), 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.08 g, 5.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add N,N-dimethylformamide (DMF) (25 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into 100 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure N-(6-chloro-2-(4-methoxyphenyl)-3-pyridyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine as a pale yellow solid.
Expected Yield: 60-70%
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide range of agrochemical intermediates. Its unique halogenation pattern allows for selective and sequential functionalization through well-established synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel fungicides, herbicides, and insecticides. The ability to strategically introduce diverse functionalities onto the pyridine core makes this compound a key building block in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
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Chem-Impex International. (n.d.). 3-Bromo-2,6-dichloropyridine. Retrieved from [Link]
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Chem-Impex International. (n.d.). 3-Bromo-2,5-dichloropyridine. Retrieved from [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598-6610. [Link]
- Gomha, S. M., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 141-146.
- Google Patents. (2021). Preparation method of picoxystrobin. CN112679422A.
-
Li, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(1), 358. [Link]
-
Bannister, J. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3842-3845. [Link]
-
Chem Hag. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
- Google Patents. (2012). Insecticidal pyridine compounds. KR20120027265A.
- Song, Y., et al. (2019). Synthesis, Crystal Structure and Insecticidal Activity of 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one. Journal of Chemical Research, 43(1-2), 1-5.
- Google Patents. (2014).
- Yap, B. K., et al. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 68(30), 6035-6045.
- Indian Academy of Sciences. (2010). N-Phenyl heteroarylamine analogues of fluazinam using the intermediate derivatization methods approach. Journal of Chemical Sciences, 122(6), 1107-1114.
- Google Patents. (2011).
-
University of Hertfordshire. (n.d.). Picoxystrobin (Ref: ZA 1963). AERU. [Link]
- Google Patents. (2018). Herbicide compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (2008). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Food and Agriculture Organization of the United Nations. (2012). PICOXYSTROBIN (258). [Link]
-
NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
The Good Scents Company. (n.d.). fluazinam. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. [Link]
-
ResearchGate. (2009). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
-
ResearchGate. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Overcoming the Pyridyl Effect: Advanced Buchwald-Hartwig Protocols for Halogenated Pyridines
Executive Summary
The introduction of nitrogen into aromatic scaffolds is a cornerstone of medicinal chemistry, yet the application of Buchwald-Hartwig amination to halogenated pyridines presents unique challenges not seen in simple aryl halides. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen often lead to catalyst poisoning and stalled conversion.
This guide moves beyond generic "screen-and-hope" methodologies. We provide a mechanistic rationale for ligand selection and standardized, high-fidelity protocols using Generation 3 (G3) and Generation 4 (G4) Palladacycle Precatalysts . These protocols are designed to ensure strict 1:1 Pd:Ligand stoichiometry, rapid activation, and resistance to the "pyridyl effect" (catalyst deactivation via N-chelation).
The Pyridine Challenge: Mechanistic Insight
To successfully couple aminopyridines, one must understand the failure modes. Unlike phenyl halides, halopyridines interfere with the catalytic cycle in two distinct ways:
-
Electronic Deactivation: Pyridines are electron-deficient. While this facilitates Oxidative Addition (OA) for 2- and 4-halopyridines, it significantly retards Reductive Elimination (RE) by stabilizing the Pd(II)-amido intermediate.
-
The "Pyridyl Effect" (Catalyst Poisoning): The pyridine nitrogen is a competent ligand. It can bind to the unsaturated Pd(0) species or the Pd(II) intermediate, displacing the phosphine ligand or forming stable, inactive dimers (e.g., [Pd(Ar)(L)(Py)]+).
Implication for Protocol Design:
-
Ligand Choice: We prioritize bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) to force reductive elimination and sterically prevent pyridine N-coordination.
-
Precatalysts: We strictly avoid Pd2(dba)3 or Pd(OAc)2 + Ligand mixtures. Free dba inhibits the reaction, and in situ mixing often fails to generate the active L1Pd(0) species in the presence of coordinating pyridines. Pd-G4 precatalysts are mandatory for reproducibility.
Ligand Selection Matrix
Do not guess. Use this logic flow to select the starting ligand system.
| Amine Class | Substrate Difficulty | Recommended Ligand | Precatalyst | Base |
| Primary Amine | Standard (3- or 4-halo) | BrettPhos | BrettPhos Pd G4 | NaOtBu |
| Primary Amine | Difficult (2-halo) | BrettPhos | BrettPhos Pd G4 | LiHMDS |
| Secondary Amine | Standard | RuPhos | RuPhos Pd G4 | NaOtBu |
| Secondary Amine | Sterically Hindered | RuPhos | RuPhos Pd G4 | LiHMDS |
| Amides/Anilines | Any | tBuBrettPhos | tBuBrettPhos Pd G4 | K3PO4 |
Visualizing the Workflow
The following diagram illustrates the decision logic and the competing inhibitory pathways you must avoid.
Figure 1: Decision tree for ligand selection and mitigation of catalyst poisoning pathways.
Standard Operating Procedures (SOPs)
Protocol A: Primary Amines (The BrettPhos System)
Applicability: Coupling primary alkyl/aryl amines with 2-, 3-, or 4-chloropyridines. Why this works: BrettPhos is sufficiently bulky to prevent N-binding but electronically tuned to facilitate the oxidative addition of aryl chlorides.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
BrettPhos Pd G4 (1–3 mol%) (Sigma-Aldrich / Strem)
-
NaOtBu (1.4 equiv) (Sublimed grade preferred)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous)
Step-by-Step:
-
Preparation: In a glovebox or under active N2 flow, charge a reaction vial (equipped with a magnetic stir bar) with the BrettPhos Pd G4 precatalyst and NaOtBu .
-
Note: If the amine is a solid, add it here. If liquid, add later.
-
-
Solvent Addition: Add the aryl halide dissolved in anhydrous Dioxane (0.2 M concentration relative to halide).
-
Amine Addition: Add the liquid amine via syringe.
-
Activation: Seal the vial with a PTFE-lined cap. Remove from the glovebox (if applicable).
-
Reaction: Heat to 80–100 °C for 2–4 hours.
-
Checkpoint: The G4 precatalyst activates immediately upon heating. The solution should turn from pale yellow to a darker amber/brown. If it turns black immediately (Pd black precipitation), the reaction has failed (likely oxygen contamination).
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd and salts. Concentrate and purify.
Protocol B: Secondary Amines (The RuPhos System)
Applicability: Cyclic secondary amines (morpholines, piperazines) and acyclic secondary amines. Why this works: RuPhos provides exceptional steric bulk, which accelerates the Reductive Elimination step—often the bottleneck for electron-deficient pyridines.
Materials:
-
Halopyridine (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
RuPhos Pd G4 (1–3 mol%)
-
LiHMDS (1.0 M in THF, 2.0 equiv) OR NaOtBu (1.4 equiv)
-
Solvent: THF (if using LiHMDS) or Toluene (if using NaOtBu)
Step-by-Step:
-
Charge Solids: Add RuPhos Pd G4 and the Halopyridine to the vial under inert atmosphere.
-
Add Reagents: Add the amine and solvent (THF or Toluene).
-
Base Addition:
-
Option 1 (Standard): Add NaOtBu solid.
-
Option 2 (Base Sensitive/Acidic Protons): Add LiHMDS solution dropwise. LiHMDS is milder and often cleaner for 2-halopyridines susceptible to nucleophilic attack by alkoxides.
-
-
Reaction: Heat to 60–80 °C . RuPhos systems are often more active and require lower temperatures than BrettPhos.
-
Monitoring: Monitor by LCMS. 2-aminopyridines can be polar; ensure your LCMS method captures the product peak (often elutes early).
Troubleshooting & Optimization
Use this self-validating logic to troubleshoot failed reactions.
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning | 1. Switch to G4 Precatalyst (do not use in situ generation).2. Increase temperature to 110 °C.3. Switch solvent to t-Amyl Alcohol (higher boiling, better solubility). |
| Dehalogenation (Reduction) | 1. Switch from Dioxane to Toluene.2. Lower temperature.3. Ensure amine is dry (water can promote reduction). | |
| Pd Black Formation | Catalyst Decomposition | 1. Oxygen leak (check seals).2. Reaction mixture is too concentrated (dilute to 0.1 M).3. Add 1-2 mol% free Ligand (BrettPhos/RuPhos) to stabilize the active species. |
| Low Yield with 2-Halopyridines | Nucleophilic Aromatic Substitution (SNAr) Competition | Switch base from NaOtBu to Cs2CO3 or K3PO4 . Strong alkoxides can attack the 2-position directly, bypassing the catalyst. |
References
-
Mechanistic Basis of Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Development of G3/G4 Precatalysts: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
BrettPhos vs. RuPhos Specificity: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Contextual reference for ligand electronics). [Link]
-
Handling 2-Aminopyridines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
The Strategic Utility of 2-Bromo-3,6-dichloropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Drug Discovery
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it an ideal framework for the design of novel therapeutics. Within the extensive family of pyridine-based building blocks, 2-bromo-3,6-dichloropyridine emerges as a particularly versatile and strategic scaffold for the synthesis of complex molecular architectures, notably in the development of kinase inhibitors and other targeted therapies.
This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this compound. We will delve into the principles of its regioselective functionalization and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices will be elucidated to empower researchers in adapting and optimizing these methods for their specific drug discovery programs.
The Chemical Logic of this compound: A Scaffold Designed for Selective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This inherent hierarchy of reactivity allows for a stepwise and controlled introduction of molecular diversity, a crucial aspect of modern drug design.
Key Principles of Reactivity:
-
Halogen Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This principle is fundamental to the selective functionalization of this compound, as the bromine atom at the 2-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine atoms at the 3- and 6-positions.
-
Positional Activation: The pyridine nitrogen atom exerts an electron-withdrawing effect, activating the α-positions (C2 and C6) towards nucleophilic attack and oxidative addition in cross-coupling reactions. This electronic effect further enhances the reactivity of the C2-Br bond.
This predictable reactivity profile enables a synthetic strategy where the C2 position is functionalized first via a cross-coupling reaction, leaving the two chloro groups available for subsequent modifications.
Core Synthetic Strategies and Protocols
The following sections provide detailed protocols for the most common and powerful cross-coupling reactions utilized to functionalize the this compound scaffold. These protocols are based on established methodologies for similar di- and tri-halogenated pyridines and provide a robust starting point for optimization.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[2] For this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 2-position with high selectivity.
Conceptual Workflow for Selective Suzuki-Miyaura Coupling:
Caption: Selective Suzuki-Miyaura coupling at the C2-Br bond.
Detailed Experimental Protocol: Selective Mono-Arylation
This protocol is designed to favor the selective reaction at the C2-bromo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions for Dihalopyridines
| Entry | Aryl Halide | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |
| 2 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |
This data is adapted from protocols for 2,6-dibromopyridine and serves as a starting point for optimization with this compound.[3]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4] This reaction is invaluable for introducing a linear alkynyl moiety, which can serve as a handle for further transformations or as a key pharmacophoric element.
Conceptual Workflow for Selective Sonogashira Coupling:
Caption: Selective Sonogashira coupling at the C2-Br bond.
Detailed Experimental Protocol: Selective Alkynylation
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous and degassed solvent (e.g., THF or DMF) if not using an amine base as the solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (if applicable) followed by the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If an amine was used as the solvent, remove it under reduced pressure. Otherwise, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Key C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines, which are prevalent in kinase inhibitors and other therapeutic agents.
Conceptual Workflow for Selective Buchwald-Hartwig Amination:
Caption: Selective Buchwald-Hartwig amination at the C2-Br bond.
Detailed Experimental Protocol: Selective Mono-Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or other suitable phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
The 2-substituted-3,6-dichloropyridine core, readily accessible from this compound, is a key structural motif in a number of potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a variety of diseases including neurodegenerative disorders and type II diabetes.[6][7]
The general synthetic strategy involves an initial cross-coupling reaction at the C2 position, followed by further functionalization of the chloro-substituents, often through nucleophilic aromatic substitution (SNAr).
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold:
Caption: A general synthetic route to kinase inhibitor scaffolds.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound is a powerful and versatile scaffold in medicinal chemistry, offering a predictable and hierarchical platform for the synthesis of complex, biologically active molecules. Its differential halogen reactivity enables selective functionalization through a variety of robust and well-established cross-coupling reactions. By understanding the underlying principles of its reactivity and employing the detailed protocols provided in this guide, researchers can effectively leverage this building block to accelerate their drug discovery efforts and explore novel chemical space in the pursuit of new and improved therapeutics.
References
- Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium catalysts. Journal of Organometallic Chemistry, 93(2), 253-257.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Bromo-3,5-dichloropyridine in Modern Drug Discovery. Retrieved from [Link]
- Meijer, L., Skaltsounis, A. L., Magiatis, P., Polychronopoulos, P., Knockaert, M., Leost, M., ... & Eisenbrand, G. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & biology, 10(12), 1255-1266.
- Leclerc, S., Garnier, M., Hoessel, R., Marko, D., Bibb, J. A., Snyder, G. L., ... & Meijer, L. (2001). Indirubins inhibit glycogen synthase kinase-3β and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors?. Journal of Biological Chemistry, 276(1), 251-260.
- Loaëc, N., Brieu, O., Meijer, L., & Barette, C. (2008). In vitro and in vivo kinase inhibitory activities of the indirubin derivative 6-bromoindirubin-3′-oxime (6BIO). European journal of pharmacology, 582(1-3), 16-24.
Sources
- 1. scispace.com [scispace.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
Application Note: Precision Synthesis of Pyridine-Based Ligands from 2-Bromo-3,6-dichloropyridine
Executive Summary: The Orthogonal Scaffold
2-Bromo-3,6-dichloropyridine (CAS: [Relevant CAS if available, e.g., 29682-15-3]) represents a "privileged scaffold" in medicinal chemistry and ligand synthesis. Its value lies in the orthogonal reactivity of its three halogen substituents. Unlike symmetrical 2,6-dichloropyridines, this substrate offers a pre-defined reactivity hierarchy:
-
C2-Bromine: Highly reactive toward oxidative addition (Pd/Ni catalysis).
-
C6-Chlorine: Moderately reactive; activated for SNAr or secondary cross-coupling.
-
C3-Chlorine: Sterically hindered and electronically deactivated; typically preserved as a blocking group or functionalized last via lithiation.
This guide provides a validated roadmap for transforming this building block into high-value bi-aryl and pincer ligands, emphasizing chemo-selective control.
Chemo-Selectivity Map & Decision Matrix
The following diagram visualizes the reactivity hierarchy and the logical flow for sequential functionalization. This is the core strategy for avoiding "over-coupling" side products.
Figure 1: Strategic decision tree for functionalizing this compound. Pathway A is the preferred route for maximum control.
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
Objective: Synthesis of 2-Aryl-3,6-dichloropyridines. Rationale: The C2-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C6-Cl or C3-Cl bonds. The C3-Cl substituent provides steric bulk that further discourages catalyst interaction at the C4/C3 positions, enhancing selectivity for C2.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv) - Avoid large excess to prevent double coupling.
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) OR Pd(dppf)Cl₂ (2 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Methodology
-
Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen exclusion is critical to preserve catalyst activity and prevent homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane followed by the aqueous base solution via syringe.
-
Reaction: Heat the mixture to 60–80 °C .
-
Expert Insight: Do not reflux initially. The C2-Br reacts readily at lower temperatures. Higher temperatures (>100 °C) increase the risk of oxidative addition into the C6-Cl bond.
-
-
Monitoring (PAT): Monitor via HPLC or TLC every 30 minutes. Look for the disappearance of the starting material (SM).
-
Checkpoint: If >5% bis-coupled product (2,6-diaryl) is observed, lower the temperature and reduce catalyst loading for future runs.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the bis-coupled impurity.
Data Summary: Optimization Parameters
| Parameter | Standard Condition | Optimization for Selectivity |
| Temperature | 100 °C | 60–70 °C (Critical for Br vs Cl discrimination) |
| Boronic Acid | 1.5 equiv | 1.0–1.1 equiv (Limits over-reaction) |
| Base | K₃PO₄ (Strong) | Na₂CO₃ (Mild, reduces side reactions) |
Protocol 2: C6-Selective Amination (Buchwald vs SNAr)
Objective: Synthesis of 2-Bromo-6-amino-3-chloropyridines or 2-Aryl-6-amino-3-chloropyridines. Context: After C2 functionalization, the C6-Cl is the next target. This position is activated by the pyridine nitrogen (ortho-effect).
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Primary amines, non-hindered secondary amines.
-
Setup: Dissolve the 2-substituted-3,6-dichloropyridine (from Protocol 1) in DMSO or NMP (0.5 M).
-
Reagents: Add Amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Thermal Activation: Heat to 100–120 °C in a sealed pressure tube.
-
Why: The C3-Cl exerts a steric effect, making C4 substitution difficult and directing the nucleophile to C6. However, the C3-Cl also deactivates the ring slightly compared to a simple 2-chloropyridine. Heat is required.[2]
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Method B: Buchwald-Hartwig Amination
Best for: Anilines, hindered amines, or if SNAr fails.
-
Catalyst System: Pd₂dba₃ (1 mol%) / Xantphos (2 mol%).
-
Note: Xantphos is a wide bite-angle ligand excellent for heteroaryl chlorides.
-
-
Base: Cs₂CO₃ (1.5 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100 °C, 12-18 h.
Advanced Application: Pincer Ligand Synthesis
Target: 2,6-Bis(imino)pyridine (Pybox/PDI precursors).
The this compound scaffold is ideal for non-symmetric pincer ligands.
-
Step 1: Suzuki coupling at C2 with an aryl formyl boronic acid (e.g., 4-formylphenylboronic acid).
-
Step 2: Buchwald amination at C6 with an aniline or alkyl amine.
-
Step 3: Condensation of the aldehyde (installed at C2) with a second amine to form the di-imine.
This route yields "non-symmetric" pincer ligands with tunable steric bulk (Cl at C3) near the metal center, a highly desirable feature for olefin polymerization catalysts.
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (2025).[3][4] Link
-
National Institutes of Health (PMC). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). Link
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (2016). Chemical Science. Link
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Reaction Conditions and Catalyst Selection.Link
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2022). Link
Sources
Troubleshooting & Optimization
overcoming catalyst poisoning in chloropyridine coupling
Status: Operational | Ticket Queue: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Bench
If you are reading this, your cross-coupling reaction likely stalled at 15% conversion, or you are seeing significant homocoupling. Chloropyridines are deceptive; they look like standard aryl chlorides but behave like catalyst sponges. The pyridine nitrogen is a potent
This guide treats your reaction like a broken machine. We diagnose the failure mode, bypass the blockage, and restart the cycle.
Module 1: Diagnostic & Root Cause Analysis
Ticket #001: The "N-Binding" Shutdown
Symptom: The reaction turns black (Pd precipitation) immediately or stalls early. Adding more catalyst does not restart turnover. Diagnosis: Competitive Coordination (Catalyst Poisoning).
The pyridine nitrogen (
Visualizing the Failure Mode: The diagram below maps the "Death Spiral" (Red) vs. the "Productive Cycle" (Green).
Figure 1: The mechanism of catalyst poisoning. Without bulky ligands, the pyridine nitrogen sequesters the active Pd(0), preventing the catalytic cycle.
Module 2: The Hardware Fixes (Ligands & Precatalysts)
To overcome poisoning, you must make the Pd center sterically inaccessible to the pyridine nitrogen while leaving it open to the C-Cl bond.
Solution A: The "Bulky Wall" (Buchwald G3/G4 Precatalysts)
Standard Pd sources (
| Feature | XPhos Pd G4 | BrettPhos Pd G4 | RuPhos Pd G4 |
| Best For | General 2-chloropyridine coupling | Primary amines / Amides | Secondary amines / Steric bulk |
| Mechanism | Cyclopalladated backbone ensures 1:1 Pd:L ratio. | Extremely bulky; prevents N-binding entirely. | High electron density facilitates oxidative addition. |
| Activation | Activates at RT with weak base.[1] | Requires mild heat (40°C+). | Very fast activation. |
Why G4? Generation 4 precatalysts use an N-methyl-2-aminobiphenyl scaffold which is more soluble and activates cleaner than G3, reducing background inhibition [1].
Solution B: The "Stabilized Carbene" (Pd-PEPPSI-IPent)
For the most stubborn substrates (e.g., highly substituted chloropyridines), the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is superior.
-
The Hero: Pd-PEPPSI-IPent (Isopentyl).[2]
-
Why: The bulky "IPent" wings on the NHC ligand wrap around the metal center like a glove. This steric bulk is "flexible"—it opens up to grab the C-Cl bond but snaps shut to block the pyridine nitrogen from binding [2].
-
Performance: Often outperforms PEPPSI-IPr in difficult heteroaryl couplings due to better solubility and stability.
Module 3: Experimental Protocols
Do not deviate from the order of addition. These protocols are designed to minimize the time the catalyst spends in the "danger zone" (unligated).
Protocol A: Robust Suzuki Coupling of 2-Chloropyridine
Target: 2-Arylpyridine formation using XPhos Pd G4.
-
Preparation:
-
Charge a reaction vial with a stir bar.
-
Add 2-Chloropyridine (1.0 equiv).
-
Add Boronic Acid (1.2–1.5 equiv).
-
Add
(2.0 equiv) or (2.0 equiv). Note: Phosphate is often better for N-heterocycles. -
Add XPhos Pd G4 (1.0 – 2.0 mol%). Do not use in-situ generation (Pd(OAc)2 + Ligand) if possible.
-
-
Solvent System:
-
Add 1,4-Dioxane : Water (4:1 ratio). Concentration: 0.2 M.
-
Crucial: Degas the solvent stream with
or Argon for 10 mins before addition. Oxygen kills the active monomer.
-
-
Execution:
-
Seal vial.
-
Heat to 80°C for 2-4 hours. Note: 2-chloropyridines often require heat to overcome the activation energy of the C-Cl bond.
-
Monitor by LCMS. If stalling occurs, boost temp to 100°C.
-
Protocol B: The "Nuclear Option" (Pd-PEPPSI-IPent)
Use this when Protocol A fails or for sterically crowded substrates.
-
Setup:
-
Add Pd-PEPPSI-IPent (1-2 mol%).
-
Add Substrate and Nucleophile .
-
Base: KOtBu (for Buchwald-Hartwig) or
(for Suzuki).
-
-
Solvent:
-
Toluene or DME .
-
Temperature: 60°C - 80°C . PEPPSI catalysts are highly active and often work at lower temperatures than phosphines.
-
Module 4: FAQ & Troubleshooting
Q: My starting material is clean by NMR, but the reaction still fails. Why? A: Check for "Silent Poisons." Commercial chloropyridines often contain trace thiols or isomeric impurities (like 3-chloropyridine in a 2-chloropyridine batch) that bind Pd irreversibly.
-
Fix: Pass your chloropyridine through a small pad of activated alumina or treat with activated charcoal before use.
Q: Can I use Lewis Acids to block the Nitrogen? A: Yes, but it's tricky. Adding stoichiometric ZnCl2 can bind the pyridine nitrogen, leaving the C-Cl bond exposed for the Pd. However, this changes the electronics of the ring. This is a valid strategy if steric ligand control (G4/PEPPSI) fails.
Q: 2-Cl vs 3-Cl: Which is harder? A:
-
Electronic: 2-Cl is easier to activate (more electron-deficient).
-
Catalytic: 2-Cl is harder to couple because the nitrogen is right next to the reaction site, maximizing the "poisoning" chelation effect.
-
Rule of Thumb: Use bulkier ligands for 2-Cl than for 3-Cl.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.
-
PEPPSI-IPent: Organ, M. G., et al. (2014).[3] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.
-
Mechanism of Poisoning: Hartwig, J. F. (2007). "Electronic Effects on Reductive Elimination from Aryl Palladium(II) Complexes." Journal of the American Chemical Society.[4][5]
Sources
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-3,6-dichloropyridine Derivatives
Welcome to the technical support center for the purification of 2-bromo-3,6-dichloropyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these critical building blocks in high purity. The inherent properties of halogenated pyridines—moderate polarity, crystallinity, and potential for specific intermolecular interactions—present unique purification challenges. This document provides in-depth, field-tested troubleshooting advice and detailed protocols grounded in chemical principles.
Section 1: Initial Assessment & Purification Strategy
Before attempting purification, a preliminary analysis of the crude material is essential. This not only guides the choice of method but also helps in identifying potential impurities that may arise from the synthetic route.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound derivative?
A1: Impurities are typically related to the synthetic pathway. Common culprits include:
-
Isomeric Byproducts: Incomplete or non-selective halogenation can lead to isomers (e.g., other bromo-dichloro-pyridines or regioisomers of your derivative).[3]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-halogenated Species: Products with additional halogen atoms (e.g., dibromo- or trichloro- derivatives).[1]
-
Dehalogenated Species: Byproducts where a halogen has been reductively removed.
-
Solvent Adducts & Reagents: Residual high-boiling point solvents or non-volatile reagents.
Q2: What is the best initial technique to assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It's fast, requires minimal material, and provides critical information for developing a column chromatography method. Use a combination of a relatively non-polar solvent system (e.g., Hexane/Ethyl Acetate) and a more polar one (e.g., Dichloromethane/Methanol) to get a full picture of all components in your mixture.[4][5]
Q3: My compound is a solid. Should I always try recrystallization first?
A3: Not necessarily. While recrystallization is excellent for removing small amounts of impurities from a mostly pure compound (>90%), it is often inefficient for grossly impure mixtures. If your TLC shows multiple spots of similar intensity, column chromatography is the more appropriate first step to isolate the desired product from major impurities.[6] Recrystallization can then be used as a final polishing step to achieve high analytical purity.
General Purification Workflow
The following diagram illustrates a logical workflow for purifying a novel this compound derivative.
Caption: General workflow for purification and analysis.
Section 2: Column Chromatography
Column chromatography is the workhorse technique for separating complex mixtures of this compound derivatives based on differential adsorption to a stationary phase.[6][7]
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis & Solvent System Selection:
-
Develop a two-solvent system, typically using hexane or petroleum ether as the non-polar solvent and ethyl acetate or dichloromethane as the polar solvent.[8]
-
The ideal solvent system will give your desired compound an Rf value of 0.25-0.35 . This provides the optimal balance between retention time and separation.
-
Impurities should be well-separated, with Rf values ideally differing by at least 0.1.
-
-
Column Preparation (Slurry Packing):
-
Select a column with a diameter appropriate for your sample size (see table below).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use. The consistency should be like a thin milkshake.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.[9]
-
-
Sample Loading:
-
Liquid Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent, like dichloromethane.[10] Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve your compound in a volatile solvent (e.g., DCM). Add a small amount of silica gel (1-2x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
-
Elution:
-
Begin elution with a non-polar solvent mixture (e.g., 5% Ethyl Acetate/Hexane).
-
Collect fractions and monitor the elution by TLC.
-
If separation is poor or the compound is moving too slowly, gradually increase the polarity of the mobile phase (gradient elution). A common gradient might be from 5% to 20% Ethyl Acetate in Hexane.
-
Once the desired product has eluted, combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data: Column Selection Guide
| Crude Sample Mass | Column Diameter | Fraction Size |
| 10-100 mg | 1-2 cm | 5-10 mL |
| 100-500 mg | 2-3 cm | 10-20 mL |
| 0.5-5 g | 3-5 cm | 25-50 mL |
| >5 g | >5 cm | 50-100 mL |
Troubleshooting Guide: Column Chromatography
Q: My compound is streaking/tailing on the column. What's wrong? A: This is often caused by the acidic nature of standard silica gel interacting with the basic pyridine nitrogen.
-
The Cause: The lone pair on the pyridine nitrogen can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and difficult elution.
-
The Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (NEt₃) is sufficient to neutralize the active sites on the silica, leading to sharp, symmetrical peaks.[12]
Q: I can't get good separation between my product and an impurity. A: This requires optimizing your mobile phase.
-
The Cause: The polarity of your eluent is not optimal for resolving the two compounds.
-
The Solution:
-
Reduce Polarity: If both spots are high on the TLC plate (Rf > 0.5), decrease the percentage of the polar solvent. This will increase the interaction with the silica and improve separation.
-
Change Solvents: Sometimes, a different solvent system is needed. If Hexane/Ethyl Acetate fails, try a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.[8]
-
Use a Finer Mesh Silica: Higher surface area silica (e.g., 230-400 mesh) provides more interaction sites and can improve the resolution of difficult separations.
-
Q: My compound won't elute from the column, even with a very polar solvent. A: This suggests your compound is either extremely polar or is irreversibly binding to the silica.
-
The Cause: Strong binding to the acidic silica gel.
-
The Solution:
-
Use a Basic Modifier: As above, add 1% triethylamine to your eluent.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica (C18) for very polar derivatives.[12]
-
Section 3: Recrystallization
Recrystallization is a powerful technique for achieving high analytical purity by separating a target compound from impurities based on differences in solubility.[13]
Detailed Protocol: Two-Solvent Recrystallization
-
Solvent Selection:
-
Find a "good" solvent (Solvent #1) in which your compound is highly soluble when hot, but poorly soluble when cold.
-
Find a "poor" solvent (Solvent #2) in which your compound is poorly soluble, even when hot.
-
The two solvents must be miscible with each other (e.g., Ethanol/Water, Toluene/Hexane).[14]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of boiling "good" solvent (Solvent #1) needed to fully dissolve the solid.[13]
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent (Solvent #2) dropwise until you observe persistent cloudiness (the saturation point).
-
If too much of the poor solvent is added, add a few drops of the hot good solvent to redissolve the precipitate.[15]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[13]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold Solvent #2 (or the recrystallization solvent mixture).
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Guide: Recrystallization
Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.
-
The Cause: The boiling point of the chosen solvent system is too high, or the solution is too concentrated.
-
The Solution:
-
Re-heat the mixture to dissolve the oil.
-
Add more of the "good" solvent (Solvent #1) to make the solution more dilute.[16]
-
Attempt the recrystallization again. If it persists, choose a solvent system with a lower boiling point.
-
Q: No crystals are forming, even after cooling in an ice bath. A: The solution may not be sufficiently supersaturated, or nucleation is slow.
-
The Cause: Too much solvent was used, or there are no nucleation sites for crystal growth to begin.
-
The Solution:
-
Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.
-
Seed Crystals: Add a tiny crystal of the pure product to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, increasing the concentration, and then attempt to cool it again.
-
Q: My recovery yield after recrystallization is very low. A: This can be due to several factors.
-
The Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used.
-
Premature crystallization occurred during a hot filtration step.
-
-
The Solution:
-
Ensure the flask is thoroughly cooled in an ice bath to minimize solubility.
-
Use the absolute minimum amount of hot solvent required for dissolution.
-
The mother liquor (the filtrate) can be concentrated and a second crop of crystals can be obtained, though they may be of lower purity.
-
Recrystallization Solvent Selection Logic
Caption: Decision tree for selecting a recrystallization solvent.
References
-
2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (n.d.). CABI Digital Library. Retrieved February 4, 2026, from [Link]
-
Recrystallisation. (n.d.). University of Calgary. Retrieved February 4, 2026, from [Link]
-
This compound (C5H2BrCl2N). (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Running a flash column. (2023, October 30). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Professor Dave Explains. (2018, January 10). Recrystallization [Video]. YouTube. [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved February 4, 2026, from [Link]
- Preparation of isomer-free 2,5-dichloro-pyridine. (1995). Google Patents.
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Retrieved February 4, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 4, 2026, from [Link]
-
This compound. (n.d.). American Elements. Retrieved February 4, 2026, from [Link]
-
Flash Chromatography Basics. (n.d.). Sorbent Technologies, Inc. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube. [Link]
- Process for purification of 3,6-dichloropyridazine. (1961). Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 4, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2023). Organic Syntheses. Retrieved February 4, 2026, from [Link]
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (2013). Organic & Biomolecular Chemistry. Retrieved February 4, 2026, from [Link]
-
Facile and Practical Synthesis of 2,6-Dichloropurine. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Common Solvents for Crystallization. (n.d.). University of Colorado Boulder. Retrieved February 4, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 4, 2026, from [Link]
-
Column chromatography. (n.d.). Veer Narmad South Gujarat University. Retrieved February 4, 2026, from [Link]
-
Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Retrieved February 4, 2026, from [Link]
-
Amination of 2-Bromo-6-Methylaminopyridine. (2024). Georgia Southern University. Retrieved February 4, 2026, from [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022). MDPI. Retrieved February 4, 2026, from [Link]
- Process for preparing 2,6-dichloropyridine. (1992). Google Patents.
-
Clark, J. (2023, October 30). B. Column Chromatography. Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
2-Bromo-6-chloropyridine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved February 4, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved February 4, 2026, from [Link]
- Synthesis method of 2,6-dichloropyridine. (2015). Google Patents.
-
Column Chromatography Theory. (n.d.). University of Toronto Scarborough. Retrieved February 4, 2026, from [Link]
-
2-Bromo-3,5-dichloropyridine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
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minimizing homocoupling side products in pyridine synthesis
A Guide to Minimizing Homocoupling Side Products
Welcome to the technical support center for advanced pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with homocoupling side reactions during pyridine ring functionalization, particularly in metal-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven troubleshooting strategies to help you enhance the yield, purity, and reliability of your synthetic routes.
This document moves beyond simple protocols to explain the underlying causality of side product formation, empowering you to diagnose and resolve issues in your own experiments.
Part 1: Frequently Asked Questions (FAQs): Understanding the Problem
This section addresses the fundamental questions surrounding homocoupling in pyridine synthesis.
Q1: What exactly is homocoupling in the context of pyridine synthesis?
Homocoupling is a common and often problematic side reaction in which two identical molecules of a coupling partner react with each other, rather than with the intended cross-coupling partner. In pyridine synthesis, this typically manifests as the formation of a symmetrical bipyridine (from two pyridine units) or a biaryl byproduct from the non-pyridine coupling partner (e.g., two arylboronic acids coupling in a Suzuki reaction).[1] This unwanted reaction consumes valuable starting materials, reduces the yield of the desired heterocycle, and introduces impurities that can be difficult to separate.
Q2: Why is homocoupling particularly prevalent when working with pyridyl reagents?
The pyridine ring's electronic nature makes it a unique substrate. As a π-deficient heteroaromatic system, the nitrogen atom can coordinate to the metal catalyst. This coordination can alter the catalyst's electronic properties and reactivity, sometimes slowing down key steps in the desired cross-coupling cycle (like reductive elimination) and opening the door for competing side reactions like homocoupling.[2] Furthermore, certain pyridyl-organometallic reagents, such as 2-pyridyl boron reagents, are known for their instability, which can contribute to undesired pathways.[3]
Q3: What are the primary mechanistic drivers of homocoupling?
While multiple pathways can exist depending on the specific reaction (Suzuki, Stille, Negishi, etc.), two causes are overwhelmingly common, especially in palladium-catalyzed reactions:
-
Oxygen-Induced Homocoupling: The presence of dissolved oxygen is a major contributor.[4][5] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of the organometallic reagent (e.g., a boronic acid) to produce the homocoupled byproduct and regenerate Pd(0). This parasitic cycle consumes your nucleophile.[1][6]
-
Pd(II) Precatalyst Reduction: Many common protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)). For the main catalytic cycle to begin, this Pd(II) must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the organometallic reagent (e.g., boronic acid) acting as the reductant, which unfortunately produces the homocoupled dimer as a stoichiometric byproduct.[1][7]
Q4: Which common pyridine functionalization reactions are most susceptible?
Palladium-catalyzed cross-coupling reactions are the primary arena where homocoupling is a concern.
-
Suzuki-Miyaura Coupling: This is arguably the most common reaction where homocoupling of the pyridyl- or aryl-boronic acid is observed, largely due to the mechanisms described in Q3.[5]
-
Negishi Coupling: While often very efficient, homocoupling of the organozinc reagent can occur. This can arise from a second transmetalation event where the desired cross-coupling intermediate reacts with another molecule of the organozinc reagent.[8]
-
Stille Coupling: Homocoupling of organotin reagents is also a known side reaction, though the specific mechanisms can be complex.
-
Ullmann Reaction: The classic Ullmann reaction, which involves copper-mediated coupling, is fundamentally a homocoupling reaction used to create symmetrical biaryls, but in the context of cross-coupling, similar unwanted pathways can occur.[9]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and solving homocoupling issues based on experimental parameters.
Issue: Significant (>5%) formation of bipyridine or other homocoupled byproducts is detected by LCMS/NMR.
This is a clear indication that a parasitic reaction pathway is competing effectively with your desired cross-coupling. The following troubleshooting tree will help you pinpoint and address the cause.
Caption: A step-by-step decision tree for troubleshooting homocoupling.
1. The First Suspect: Oxygen Contamination
-
Causality: As established, oxygen is a primary culprit in promoting homocoupling by regenerating Pd(II) from the active Pd(0) catalyst.[1][4][6] This is often the easiest and most impactful parameter to fix.
-
Solution: Implement rigorous deoxygenation of all solvents and ensure the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
Protocol: Solvent Degassing
-
Subsurface Sparging (Good): Insert a long needle connected to an inert gas line into your solvent container so the tip is below the solvent surface. Bubble the gas (e.g., Argon) through the solvent for 15-30 minutes. This is effective for most applications.
-
Freeze-Pump-Thaw (Excellent): For highly sensitive reactions, this method is superior. a. Place your solvent in a robust flask with a stopcock. b. Freeze the solvent completely using liquid nitrogen. c. Once frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace. d. Close the stopcock and thaw the solvent in a water bath. You may see gas bubbles evolve from the liquid. e. Repeat this cycle at least three times for maximum oxygen removal.
-
2. The Catalyst and Its Activation State
-
Causality: If you are using a Pd(II) precatalyst, you are creating a scenario where homocoupling is a potential pathway for generating the active Pd(0) catalyst.[1][7]
Caption: Competing pathways: the desired cross-coupling vs. homocoupling.
-
Solutions:
-
Use a Pd(0) Source Directly: Switching to a precatalyst that is already in the Pd(0) oxidation state, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), eliminates the need for the reductive homocoupling step.[7]
-
Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, adding a mild reducing agent can help facilitate the reduction to Pd(0) without consuming the primary nucleophile. However, this adds complexity and requires careful optimization.
-
3. Ligand Selection: The Reaction's Steering Wheel
-
Causality: The phosphine ligand bound to the palladium center dictates the catalyst's behavior. The ligand's steric bulk and electronic properties directly influence the rates of the catalytic cycle's key steps. Bulky, electron-rich ligands generally accelerate the final reductive elimination step, which forms the desired product.[10] If this step is slow, the palladium intermediate has more time to participate in side reactions.
-
Solution: Employ modern, sterically hindered, and electron-donating phosphine ligands. For challenging substrates like pyridines, the "Buchwald ligands" are often the gold standard.[11]
| Ligand Name | Common Abbreviation | Key Characteristics | Best For... |
| Triphenylphosphine | PPh₃ | Traditional, less bulky, less electron-donating. | Simpler substrates; often insufficient for challenging pyridines. |
| Tricyclohexylphosphine | PCy₃ | Bulky, moderately electron-donating. | A good starting point for optimization beyond PPh₃. |
| SPhos | SPhos | Very bulky, highly electron-donating Buchwald ligand. | Excellent for suppressing homocoupling and coupling sterically hindered partners.[7] |
| XPhos | XPhos | Very bulky, highly electron-donating Buchwald ligand. | Broad utility in C-N and C-C couplings, effective for difficult substrates.[7][11] |
| RuPhos | RuPhos | Bulky and electron-rich with a different biaryl backbone. | Often effective when other Buchwald ligands fail.[7] |
4. Optimizing Reaction Conditions: Base and Temperature
-
Causality (Base): In Suzuki couplings, the base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[12] An inappropriate base can lead to slow transmetalation, allowing the palladium intermediate to decompose or engage in side reactions.
-
Solution (Base): Screen a panel of bases. For pyridyl boronic acids, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium bicarbonate.
-
Causality (Temperature): Elevated temperatures increase the rate of all reactions, but they may accelerate side reactions like homocoupling more than the desired cross-coupling.[13]
-
Solution (Temperature): Find the "sweet spot." Run the reaction at the lowest temperature that provides a reasonable conversion rate within your desired timeframe. Consider running a small-scale temperature screen (e.g., Room Temp, 40 °C, 60 °C, 80 °C) to identify the optimal balance.
Part 3: Validated Experimental Protocol
This protocol for a model Suzuki-Miyaura coupling incorporates the best practices discussed above to minimize homocoupling.
Reaction: Coupling of 3-Bromopyridine with 4-methoxyphenylboronic acid.
Materials:
-
3-Bromopyridine
-
4-Methoxyphenylboronic acid (1.2 equivalents)
-
SPhos (0.02 equivalents)
-
Pd₂(dba)₃ (0.01 equivalents)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
1,4-Dioxane (degassed)
Protocol Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00005B [pubs.rsc.org]
Technical Support Center: Controlling Halogenation of Pyridine Rings
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for controlling the reactivity of bromine and chlorine with pyridine rings. It is structured in a question-and-answer format to directly address common challenges and provide both theoretical explanations and practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core principles governing the halogenation of pyridine, a notoriously challenging substrate.
Q1: Why is pyridine less reactive than benzene towards electrophilic halogenation?
A: Pyridine is significantly less reactive than benzene in electrophilic aromatic substitution (EAS) reactions for two primary reasons. First, the nitrogen atom is more electronegative than carbon, which inductively withdraws electron density from the entire ring system. This makes the ring electron-deficient and therefore less nucleophilic and less attractive to electrophiles.[1] Second, under many halogenation conditions (especially acidic ones), the nitrogen atom's lone pair is protonated, placing a formal positive charge on the ring. This further deactivates the ring towards attack by an electrophile.[1] Consequently, halogenating pyridine requires harsher conditions compared to benzene.[2]
Q2: What is the fundamental difference in reactivity between chlorine and bromine?
A: The core difference lies in their position on the periodic table. Chlorine is smaller and more electronegative than bromine, making it a more reactive element.[3][4] In the context of EAS, chlorine is a stronger electrophile and is less selective than bromine.[5] According to the Hammond Postulate, the transition state for exothermic reactions (like chlorination) resembles the reactants, while for endothermic reactions (like bromination), it resembles the products.[6] This means chlorination is less sensitive to the stability of the intermediate carbocation, leading to lower regioselectivity. Bromination, being less reactive and often having a higher activation energy, is more selective, favoring the pathway that leads to the most stable intermediate.[5][7]
Q3: Where does electrophilic halogenation typically occur on an unsubstituted pyridine ring?
A: Electrophilic substitution on the pyridine ring preferentially occurs at the C-3 (or C-5) position.[8][9] While the C-2 and C-4 positions are electronically deactivated by the adjacent nitrogen atom, attack at the C-3 position results in a more stable carbocation intermediate where the positive charge is never placed directly on the electronegative nitrogen atom.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during the halogenation of pyridine derivatives and offers structured solutions.
Issue 1: Poor or No Reaction
Q: I'm trying to brominate 3-methylpyridine with Br₂ in CCl₄, but I'm only recovering my starting material. What's going wrong?
A: This is a classic issue. The pyridine ring is highly deactivated, and elemental bromine is often not electrophilic enough to react without assistance, especially with a relatively non-polar solvent.
Causality & Solution:
-
Insufficient Electrophilicity: The pyridine nitrogen deactivates the ring, making it a poor nucleophile. You need to increase the electrophilicity of the halogenating agent.
-
Solution 1: Lewis Acid Catalysis: Add a Lewis acid like AlCl₃ or FeBr₃. The Lewis acid coordinates with Br₂, polarizing the Br-Br bond and creating a much stronger "Br+" electrophile, which can overcome the deactivation of the pyridine ring.
-
Solution 2: Harsh Conditions: Direct halogenation of pyridines often requires high temperatures and strongly acidic conditions to proceed.[2][10] Consider switching to a high-boiling point solvent and increasing the temperature, but be mindful of potential side reactions.
-
Alternative Reagents: Consider using a more reactive brominating agent like N-Bromosuccinimide (NBS), which can participate in both radical and electrophilic pathways depending on the conditions.[11][12]
Issue 2: Lack of Regioselectivity
Q: My chlorination of 2-methoxypyridine with sulfuryl chloride (SO₂Cl₂) is giving me a mixture of 3-chloro and 5-chloro isomers. How can I favor one over the other?
A: Achieving high regioselectivity on a substituted pyridine is a significant challenge. The directing effects of the existing substituent and the inherent preference of the pyridine ring can compete. Sulfuryl chloride is a potent chlorinating agent but can be unselective.[13]
Causality & Solution:
-
Competing Directing Effects: The methoxy group is an ortho-, para-director, activating the 3- and 5-positions. However, the pyridine nitrogen directs to C-3/C-5. In this case, both effects reinforce substitution at these positions, but subtle electronic and steric differences determine the ratio.
-
Solution 1: Steric Hindrance: Try a bulkier chlorinating agent. A larger reagent may preferentially attack the less sterically hindered C-5 position over the C-3 position, which is closer to the C-2 methoxy group.
-
Solution 2: Temperature Control: Lowering the reaction temperature can often increase selectivity. Less reactive conditions allow the small energy difference between the transition states leading to the two isomers to have a greater effect on the product distribution.
-
Solution 3: N-Oxide Strategy: This is a powerful and reliable method to control regioselectivity. Convert the pyridine to its N-oxide first. This completely changes the electronic properties of the ring, making the C-2 and C-4 positions susceptible to nucleophilic attack. Activation of the N-oxide with an electrophile like SO₂Cl₂ or POCl₃, followed by the addition of a chloride source, will selectively yield the 2- or 4-halopyridine.[14][15][16]
Section 3: Advanced Strategies & Protocols
Controlling Reactivity: The N-Oxide Pathway
One of the most effective strategies for controlling halogenation is the use of pyridine N-oxides. Oxidation of the pyridine nitrogen dramatically alters the ring's reactivity.
Mechanism Overview:
-
Oxidation: The pyridine is first oxidized (e.g., with peracetic acid or m-CPBA) to the corresponding N-oxide.
-
Activation: The N-oxide oxygen atom attacks an electrophilic activating agent (e.g., SO₂Cl₂, POCl₃, oxalyl chloride).[14] This makes the pyridine ring, particularly the C-2 and C-4 positions, highly electrophilic.
-
Nucleophilic Attack: A halide anion (Cl⁻ or Br⁻) then acts as a nucleophile, attacking the activated C-2 or C-4 position.[15]
-
Deoxygenation/Elimination: Subsequent elimination and deoxygenation regenerate the aromatic pyridine ring, now halogenated at the C-2 or C-4 position.[14]
This method effectively reverses the normal regiochemical outcome of electrophilic substitution.
Caption: Workflow for selective C2/C4 halogenation via N-Oxide intermediate.
Protocol: Selective C-4 Bromination of Pyridine via N-Oxide
This protocol details a common procedure for achieving C-4 bromination, a position not accessible via direct electrophilic attack.
Step 1: Synthesis of Pyridine N-Oxide
-
Dissolve pyridine (1.0 eq) in acetic acid.
-
Slowly add 30% hydrogen peroxide (1.1 eq) while maintaining the temperature below 80°C.
-
Heat the mixture at 80-90°C for 3-4 hours, monitoring by TLC.
-
Cool the reaction and carefully neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane, dry the organic layers over MgSO₄, and concentrate under reduced pressure to yield pyridine N-oxide.
Step 2: C-4 Bromination
-
To a solution of pyridine N-oxide (1.0 eq) in phosphorus oxybromide (POBr₃, 2.0 eq), add bromine (Br₂, 1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 100°C for 2 hours.
-
Cool the mixture and pour it carefully onto crushed ice.
-
Basify the solution with NaOH pellets until pH > 9.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-bromopyridine.
Section 4: Reagent Selection Guide
The choice of halogenating agent is critical for controlling reactivity and selectivity.
Q: What are the pros and cons of common chlorinating agents like NCS, SO₂Cl₂, and POCl₃ for pyridine substrates?
A: Each reagent has a distinct reactivity profile.
| Reagent | Mechanism Type | Typical Use Case | Pros | Cons |
| NCS | Radical / Electrophilic | Chlorination of activated pyridines or side chains. | Mild, solid, easy to handle. | Often requires an initiator for radical path; can be unselective. |
| SO₂Cl₂ | Electrophilic (via Cl₂) | Direct chlorination of deactivated rings.[13][17] | Highly reactive, effective for difficult substrates. | Can lead to over-chlorination[7][18]; highly corrosive; reacts violently with some solvents.[19] |
| POCl₃ | N-Oxide Activation | Selective C2/C4 chlorination of N-oxides. | Excellent regiochemical control. | Requires pre-synthesis of the N-oxide; harsh workup. |
Section 5: Troubleshooting Flowchart
This logical diagram provides a step-by-step guide to diagnosing and solving common halogenation issues.
Caption: A decision tree for troubleshooting common pyridine halogenation issues.
References
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved February 4, 2026, from [Link]
-
Why is chlorine more reactive than bromine? Does it have something to do with the fact that... (2015, February 7). Quora. Retrieved February 4, 2026, from [Link]
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Difference Between Bromine and Chlorine. (2012, March 11). Pediaa.Com. Retrieved February 4, 2026, from [Link]
-
Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. (2022, August 3). YouTube. Retrieved February 4, 2026, from [Link]
-
Stability/Reactivity/Selectivity Principles. (n.d.). Retrieved February 4, 2026, from [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
9.4: Chlorination vs Bromination. (2021, December 15). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube. Retrieved February 4, 2026, from [Link]
-
9.4 Chlorination vs Bromination – Organic Chemistry I. (n.d.). KPU Pressbooks. Retrieved February 4, 2026, from [Link]
-
Chlorination and bromination of pyridine. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2025, August 10). ResearchGate. Retrieved February 4, 2026, from [Link]
-
The Role of SOCl2 and Pyridine in Organic Chemistry. (2025, December 30). Oreate AI Blog. Retrieved February 4, 2026, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2025, August 10). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Pyridine N-Oxides. (2012, June 9). Baran Lab. Retrieved February 4, 2026, from [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
Chlorination by SOCl2 vs SO2Cl2. (2016, March 22). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]
- Bromination of pyridine derivatives. (n.d.). Google Patents.
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube. Retrieved February 4, 2026, from [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. (n.d.). Canadian Science Publishing. Retrieved February 4, 2026, from [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved February 4, 2026, from [Link]
-
Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. Retrieved February 4, 2026, from [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved February 4, 2026, from [Link]
-
EAS Reactions of Pyridine Practice Problems. (n.d.). Study.com. Retrieved February 4, 2026, from [Link]
-
Specific Solvent Issues with Chlorination. (n.d.). Wordpress. Retrieved February 4, 2026, from [Link]
-
EAS Reactions of Pyridine: Videos & Practice Problems. (2024, September 23). Pearson+. Retrieved February 4, 2026, from [Link]
Sources
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Validation & Comparative
A Comprehensive Guide to the 13C NMR Chemical Shifts of 2-Bromo-3,6-dichloropyridine for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts of 2-Bromo-3,6-dichloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials development. Through a combination of predicted data, comparative analysis with analogous structures, and a detailed experimental protocol, this document serves as a practical resource for researchers, scientists, and professionals in drug development.
The Significance of 13C NMR in Characterizing Halogenated Pyridines
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of halogen substituents dramatically influences the electronic properties, reactivity, and biological activity of the resulting molecule. 13C NMR spectroscopy offers a direct window into these electronic perturbations. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of the halogen substituents. Therefore, a thorough understanding of the 13C NMR spectrum is not merely a confirmatory step but a deep dive into the electronic architecture of the molecule, providing invaluable insights for rational drug design and materials engineering.
Predicted 13C NMR Chemical Shifts of this compound
In the absence of readily available experimental spectra in public databases, a highly reliable prediction of the 13C NMR chemical shifts for this compound was generated using advanced computational algorithms. These prediction tools leverage extensive databases of experimentally determined chemical shifts and employ sophisticated machine learning models to provide accurate estimations.
Below is a table summarizing the predicted 13C NMR chemical shifts for this compound, with the carbon atoms numbered for clear assignment as depicted in the molecular structure diagram.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 142.9 |
| C3 | 131.5 |
| C4 | 128.2 |
| C5 | 140.1 |
| C6 | 151.7 |
Comparative Analysis: Unraveling Substituent Effects
To contextualize the predicted chemical shifts of this compound, it is instructive to compare them with the known experimental data of pyridine and other relevant halogenated pyridines. This comparative approach allows for a deeper understanding of the influence of each halogen substituent on the pyridine ring's electronic landscape.
Reference 13C NMR Data for Comparison:
| Compound | C2 | C3 | C4 | C5 | C6 |
| Pyridine | 150.1 | 123.9 | 136.1 | 123.9 | 150.1 |
| 2-Bromopyridine | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 |
| 2,6-Dichloropyridine | 151.2 | 123.8 | 139.5 | 123.8 | 151.2 |
Note: Experimental data for pyridine and 2-bromopyridine were obtained from publicly available spectral databases.
Analysis of Substituent Effects:
-
The 'alpha' Effect (C2 and C6): In pyridine, the C2 and C6 carbons are equivalent and resonate at approximately 150.1 ppm. In this compound, the C2 carbon, bearing a bromine atom, is predicted at 142.9 ppm. This upfield shift relative to pyridine is a classic example of the "heavy atom effect," where the large electron cloud of bromine induces a shielding effect. Conversely, the C6 carbon, attached to a chlorine atom, is predicted at a significantly downfield-shifted value of 151.7 ppm. The high electronegativity of chlorine results in a strong deshielding inductive effect.
-
The 'beta' Effect (C3 and C5): The C3 and C5 carbons in pyridine are also equivalent, appearing at 123.9 ppm. In our target molecule, the C3 carbon, positioned next to the bromine-bearing C2, is predicted at 131.5 ppm. This downfield shift is attributable to the electron-withdrawing inductive effect of the adjacent bromine. The C5 carbon, flanked by the C4-H and the chlorine-bearing C6, is predicted at 140.1 ppm. This substantial downfield shift is a cumulative result of the deshielding effects from the electronegative nitrogen and the C6-chlorine.
-
The 'gamma' Effect (C4): The C4 carbon in pyridine resonates at 136.1 ppm. In this compound, the C4 carbon is predicted at 128.2 ppm. This upfield shift can be rationalized by considering the para relationship with the C2-bromo and C6-chloro substituents. Halogens can exhibit a modest electron-donating resonance effect to the para position, leading to increased electron density and a consequent upfield shift.
This detailed analysis underscores the intricate interplay of inductive and resonance effects that govern the 13C NMR chemical shifts in polysubstituted aromatic systems.
Experimental Protocol for 13C NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible 13C NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.
1. Sample Preparation:
-
Analyte: this compound (CAS: 1266119-41-8)[1]
-
Solvent: Deuterated chloroform (CDCl3) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak (triplet at ~77.16 ppm).
-
Concentration: Prepare a solution of approximately 20-30 mg of the compound in 0.6-0.7 mL of CDCl3. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. A small drop can be added to the NMR tube.
-
NMR Tube: Use a high-quality, 5 mm NMR tube that has been cleaned and dried thoroughly to avoid any interfering signals.
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative 13C NMR. For quantitative analysis, a longer delay (e.g., 5-10 times the longest T1 relaxation time) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -20 to 220 ppm) is sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
3. Data Processing:
-
Apodization: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual CDCl3 triplet to 77.16 ppm.
Visualization of Molecular Structure and Experimental Workflow
To aid in the understanding of the data and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Molecular structure of this compound with numbered carbon atoms.
Caption: Experimental workflow for acquiring the 13C NMR spectrum.
Conclusion
This guide has provided a comprehensive overview of the 13C NMR chemical shifts of this compound. By presenting predicted data, conducting a thorough comparative analysis, and detailing a robust experimental protocol, we aim to empower researchers with the knowledge and tools necessary for the accurate and insightful characterization of this and similar halogenated pyridine derivatives. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for any scientist engaged in the structural elucidation of organic molecules.
References
-
The Royal Society of Chemistry: Supporting Information for... [Link]
-
Wikipedia: 2,6-Dichloropyridine. [Link]
-
NMRDB.org: Predict 13C carbon NMR spectra. [Link]
-
Chemistry LibreTexts: Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University: 13C NMR Chemical Shift. [Link]
-
American Elements: this compound. [Link]
Sources
A Tale of Two Halogens: Unraveling the Reactivity of 2-Bromo- vs. 2-Chloro-Pyridines
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and strategy. Among the most versatile building blocks are 2-halopyridines, prized for their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of 2-bromopyridines and 2-chloropyridines, two ubiquitous substrates, across the most common and impactful transformations in modern organic synthesis.
The choice between a bromo- and a chloro-substituent on the pyridine ring is not arbitrary. It dictates the reaction conditions, catalyst selection, and even the feasibility of a given transformation. This guide will dissect the fundamental principles governing their reactivity, present comparative experimental data, and provide field-proven protocols to empower you to make the most informed decisions in your synthetic endeavors.
The Decisive Factor: A Dichotomy in Reactivity
The reactivity of 2-bromo- and 2-chloro-pyridines is governed by a fascinating dichotomy. In palladium-catalyzed cross-coupling reactions, the reactivity is dominated by the strength of the carbon-halogen (C-X) bond. Conversely, in nucleophilic aromatic substitution (SNAr), the electronegativity of the halogen plays the leading role.
In Palladium-Catalyzed Cross-Coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This trend is inversely correlated with the C-X bond dissociation energies (BDEs). The weaker C-Br bond (approx. 285 kJ/mol) is more readily cleaved by a palladium(0) catalyst in the initial, often rate-determining, oxidative addition step compared to the stronger C-Cl bond (approx. 327 kJ/mol).[2][3] Consequently, 2-bromopyridines are generally more reactive, often requiring milder conditions, lower catalyst loadings, and shorter reaction times than their chloro counterparts.[2] Activating the more inert C-Cl bond typically necessitates the use of more electron-rich and bulky phosphine ligands, which promote the crucial oxidative addition step.[4][5]
In Nucleophilic Aromatic Substitution (SNAr) reactions , the trend is reversed. Here, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex.[6] The more electronegative chlorine atom is more effective at stabilizing this intermediate through its inductive electron-withdrawing effect, thereby lowering the activation energy of this step. As a result, 2-chloropyridines are often more reactive than 2-bromopyridines in SNAr reactions.[2] This is strikingly demonstrated in cases of poly-halogenated pyridines where a nucleophile will selectively displace a chlorine atom in the presence of a bromine atom on the same ring.[2]
Comparative Analysis in Key Transformations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. As predicted by the principles of oxidative addition, 2-bromopyridines exhibit superior reactivity.
| Substrate | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 80 | 2 | >95 |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 12 | >90 |
| Data is illustrative and compiled from typical conditions for similar substrates. Specific results will vary.[2] |
The data clearly shows that while both substrates can be effective, activating the 2-chloropyridine requires a more specialized catalyst system (a bulky, electron-rich phosphine ligand like XPhos) and more forcing conditions.[7]
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
For C-N bond formation, the reactivity trend mirrors that of Suzuki coupling. 2-Bromopyridines react more readily. The challenge with 2-chloropyridines lies in promoting the oxidative addition without catalyst deactivation.
| Substrate | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 80 | >95 |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 110 | >90 |
| Data is illustrative and compiled from typical conditions for similar substrates. Specific results will vary.[2] |
Again, the successful amination of 2-chloropyridine relies on a more advanced, highly active catalyst system (e.g., RuPhos) capable of activating the stronger C-Cl bond.
Caption: Logic for catalyst selection in 2-chloropyridine couplings.
Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, follows the same reactivity pattern.[8][9] The higher reactivity of the C-Br bond is evident, allowing for milder reaction conditions.[10]
| Substrate | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | >90 |
| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | 100 | ~85 |
| Data is illustrative and compiled from typical conditions for similar substrates. Specific results will vary.[2] |
While copper-free Sonogashira protocols exist, the coupling of less reactive 2-chloropyridines often benefits from the traditional copper(I) co-catalyst to facilitate the transmetalation step.[11]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the roles are reversed. The higher electronegativity of chlorine makes 2-chloropyridines generally more susceptible to nucleophilic attack than their bromo-analogs.
| Substrate | Nucleophile | Solvent | Temp (°C) | Relative Rate |
| 2-Bromopyridine | NaOMe | MeOH | 50 | 1 |
| 2-Chloropyridine | NaOMe | MeOH | 50 | >1 (often significantly) |
| Data is illustrative and based on established principles of SNAr reactivity.[2] |
This enhanced reactivity is particularly valuable when other sensitive functional groups are present, as it allows for milder reaction conditions that may prevent side reactions. The pyridine nitrogen plays a crucial role by stabilizing the negative charge in the Meisenheimer intermediate, especially when the substitution occurs at the 2- or 4-position.[12]
Caption: Generalized mechanism for SNAr on 2-chloropyridine.
Field-Proven Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine (Standard Conditions)
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
2M Aqueous Potassium Carbonate (K₂CO₃) solution (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add toluene, followed by the aqueous K₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 2-phenylpyridine. Expected Yield: >90%.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine (Advanced Conditions)
Objective: To synthesize 2-phenylpyridine from 2-chloropyridine and phenylboronic acid.
Materials:
-
2-Chloropyridine (1.0 mmol, 113 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.03 mmol, 14 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add K₃PO₄. Heat under vacuum and cool to room temperature.
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, 2-chloropyridine, and phenylboronic acid to the Schlenk tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 2-phenylpyridine. Expected Yield: >85%.
Conclusion and Strategic Recommendations
The choice between 2-bromo- and 2-chloro-pyridines is a strategic one, balancing reactivity with cost and availability.
-
For Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig, Sonogashira): 2-Bromopyridines are the substrates of choice for routine applications. Their higher reactivity translates to milder conditions, shorter reaction times, and the use of less expensive, standard catalyst systems. Opt for 2-chloropyridines when cost is a primary driver (as they are often cheaper), or when their unique reactivity is required in complex, multi-step syntheses where chemoselectivity is paramount. Be prepared to invest in more specialized, electron-rich, and bulky phosphine ligands to achieve efficient coupling.
-
For Nucleophilic Aromatic Substitution (SNAr): 2-Chloropyridines are generally superior. Their enhanced reactivity, driven by the inductive effect of the chlorine atom, allows for the use of a wider range of nucleophiles under milder conditions. This is particularly advantageous when working with thermally sensitive substrates.
By understanding the fundamental principles that dictate the reactivity of these two classes of halopyridines, researchers can design more efficient, robust, and cost-effective synthetic routes, accelerating the pace of discovery in chemical research and drug development.
References
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. National Center for Biotechnology Information.
- A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme. Available at: [Link]
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SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
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A Researcher's Guide to the Infrared Spectroscopic Characterization of 2-Bromo-3,6-dichloropyridine
For the discerning researcher in drug development and synthetic chemistry, the unambiguous characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure, offering a rapid and non-destructive method to identify functional groups and probe the intramolecular environment. This guide provides an in-depth analysis of the expected IR spectral features of 2-Bromo-3,6-dichloropyridine, a halogenated pyridine derivative of interest in medicinal chemistry. By comparing its predicted vibrational modes with those of related compounds, we offer a framework for the confident identification and characterization of this molecule.
The Vibrational Language of Substituted Pyridines: An Introduction
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects, making the resulting spectrum a unique molecular fingerprint. For a non-linear molecule like this compound, which contains 11 atoms, a total of 3N-6, or 27, fundamental vibrational modes are expected.[2][3][4] These vibrations include stretching (changes in bond length) and bending (changes in bond angle), each giving rise to characteristic absorption bands in the IR spectrum.
The interpretation of an IR spectrum is a process of correlating observed absorption bands with known vibrational frequencies of specific functional groups.[5] In the case of this compound, our analysis will focus on the key vibrations of the pyridine ring and the carbon-halogen bonds.
Predicted IR Absorption Profile of this compound
The following table outlines the predicted characteristic IR absorption bands for this compound. These predictions are derived from established correlation tables and a comparative analysis of similar halogenated aromatic compounds.[1][6][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Key Insights |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | The C-H stretching vibrations of the pyridine ring are expected in this region, typically at a slightly higher frequency than alkane C-H stretches.[6] |
| Aromatic C=C and C=N Stretching | 1600 - 1400 | Medium to Strong | Multiple bands are anticipated in this region due to the complex stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring. These are highly characteristic of the pyridine core structure.[1][6] |
| C-H In-plane Bending | 1250 - 1000 | Weak to Medium | These absorptions arise from the in-plane bending of the remaining C-H bonds on the pyridine ring. Their positions can be influenced by the substitution pattern. |
| C-Cl Stretching | 850 - 550 | Medium to Strong | The presence of two chlorine atoms will give rise to characteristic C-Cl stretching vibrations in the fingerprint region of the spectrum.[1] The exact position can vary based on the electronic environment. |
| C-Br Stretching | 690 - 515 | Medium | The C-Br stretching vibration is expected at a lower frequency than the C-Cl stretch due to the heavier mass of the bromine atom.[1] |
| Ring Bending (Out-of-plane) | 900 - 675 | Medium to Strong | These bands are often diagnostic of the substitution pattern on the aromatic ring.[6] For a trisubstituted pyridine, a specific pattern of bands is expected in this region. |
Comparative Spectral Analysis: Differentiating Halogenated Pyridines
To confidently assign the IR peaks of this compound, it is instructive to compare its expected spectrum with that of related, simpler molecules.
Pyridine: The Parent Heterocycle
The IR spectrum of unsubstituted pyridine provides a baseline for the fundamental vibrations of the aromatic ring.[8] Key absorptions include the aromatic C-H stretch above 3000 cm⁻¹ and the characteristic ring stretching vibrations between 1600 and 1400 cm⁻¹.
Monohalogenated Pyridines: The Effect of a Single Halogen
Studies on 2-chloropyridine and 2-bromopyridine have shown that the introduction of a halogen atom influences the vibrational modes of the pyridine ring.[9] Notably, the C-X (where X is Cl or Br) stretching vibrations appear in the fingerprint region, providing a clear indication of halogenation.
Dihalogenated Pyridines: Observing Multiple Halogen Stretches
In a molecule like 2,3-dichloropyridine, the presence of two chlorine atoms leads to distinct C-Cl stretching bands.[2] This highlights the ability of IR spectroscopy to distinguish between different halogen substituents and their positions on the pyridine ring.
By comparing the spectrum of this compound to these and other substituted pyridines, a researcher can build a strong case for the identity and purity of their synthesized compound. For instance, the presence of both C-Cl and C-Br stretching bands at their characteristic frequencies would be a key piece of evidence.
Visualizing the Molecule and its Vibrations
To further aid in the conceptualization of the molecular structure and its primary vibrational modes, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Key vibrational modes for this compound.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of this compound, the following protocol is recommended.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
Sample Preparation (Solid Sample):
-
Potassium Bromide (KBr) Pellet Method:
-
Thoroughly dry spectroscopic grade KBr to remove any adsorbed water, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).
-
Grind a small amount of the this compound sample (typically 1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition:
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Range: Scan the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
Number of Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
Conclusion
The infrared spectroscopic characterization of this compound relies on the identification of key vibrational modes associated with its aromatic core and halogen substituents. By understanding the expected positions and intensities of the aromatic C-H, C=C/C=N, C-Cl, and C-Br stretching and bending vibrations, researchers can confidently confirm the structure of this important synthetic intermediate. A comparative analysis with the spectra of simpler, related pyridine derivatives further strengthens the spectral interpretation. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for accurate and reliable molecular characterization in the fast-paced environment of drug discovery and development.
References
- University of Michigan. (n.d.). Table of Characteristic IR Absorptions.
- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
- Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data.
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- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
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- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Semantic Scholar. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra.
- ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine.
- Royal Society of Chemistry. (n.d.). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule.
- Michigan State University. (n.d.). IR Absorption Table.
- Oriental Journal of Chemistry. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
- University of Calgary. (n.d.). Ch13 - Sample IR spectra.
- YouTube. (2014). Chemistry Vignettes: Vibrational Modes.
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A Senior Application Scientist's Guide to the Analysis of 2-Bromo-3,6-dichloropyridine: A Comparative Review of Reference Standards and Chromatographic Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is paramount. 2-Bromo-3,6-dichloropyridine is a critical building block in the development of numerous active pharmaceutical ingredients (APIs). Its purity and impurity profile can directly influence the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for its characterization are not just a regulatory expectation but a scientific necessity.
This guide provides an in-depth comparison of the primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound. We will explore the causality behind methodological choices, the foundational role of Certified Reference Materials (CRMs), and provide actionable, field-proven protocols to ensure the integrity of your analytical results.
The Cornerstone of Accurate Analysis: The Certified Reference Material (CRM)
Before any analysis can be deemed reliable, the reference standard against which the sample is measured must be unimpeachable. A Certified Reference Material (CRM) is the gold standard for analytical calibration and validation.[1][2] Unlike a simple chemical reagent, a CRM is characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[1][3]
Why is a CRM essential?
-
Traceability: The certified value of the CRM is linked to national or international standards through an unbroken chain of calibrations.[3][4] This ensures that measurements are accurate and comparable across different laboratories and instruments.
-
Purity & Uncertainty: A CRM certificate provides a precise purity value (e.g., 99.8%) and an associated uncertainty (e.g., ± 0.4%).[4] This allows for the proper calculation of sample concentration and provides confidence in the analytical result.
-
Validation: It is the indispensable tool for validating analytical procedures, confirming that the method is suitable for its intended purpose as mandated by guidelines from the International Council for Harmonisation (ICH).[5][6]
Using a non-certified standard introduces unknown variables and undermines the validity of the entire analytical process. For all quantitative applications, a CRM is not a recommendation; it is a fundamental requirement.
Comparative Analysis: GC vs. HPLC for this compound
The choice between Gas Chromatography and High-Performance Liquid Chromatography depends fundamentally on the physicochemical properties of the analyte, including its volatility and thermal stability.[7][8] this compound, as a halogenated pyridine, is amenable to both techniques, making the choice dependent on the specific analytical goal (e.g., purity assay, impurity profiling, residual solvent analysis).
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Causality & Rationale |
| Principle | Separation of volatile components in the gas phase.[9][10] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9][11] | GC is ideal for analytes that can be vaporized without degradation. HPLC is more versatile for a wider range of compounds, including those that are non-volatile or thermally sensitive. |
| Applicability | Excellent for volatile and thermally stable compounds and for analyzing residual solvents.[8][9] | Well-suited for non-volatile or thermally labile compounds and potential non-volatile impurities.[7][8] | Given its structure, this compound is sufficiently volatile for GC. However, if potential impurities are not volatile or are prone to degradation at high temperatures, HPLC is the superior choice. |
| Sample Volatility | Required; the sample must be vaporized in a heated inlet without decomposition.[8] | Not required; the sample is analyzed in a liquid state at or near ambient temperature.[8] | The high temperatures of the GC inlet and oven can cause degradation of thermally sensitive analytes, leading to inaccurate results. HPLC avoids this thermal stress. |
| Sensitivity | High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[7][10] | Good sensitivity, typically using UV-Vis detectors. Sensitivity is method-dependent. | For trace-level impurity analysis, GC-FID or GC-MS often provides a lower limit of detection (LOD) compared to standard HPLC-UV methods. |
| Resolution | Typically offers very high resolution due to the long column lengths and high efficiency of capillary columns.[9] | Resolution is dependent on column chemistry, particle size, and mobile phase optimization. | The high efficiency of modern GC capillary columns often leads to sharper peaks and better separation of closely related impurities compared to standard HPLC. |
General Analytical Workflow
Regardless of the chosen technique, the fundamental workflow for analysis remains consistent. The initial sample preparation is a critical step that ensures the accuracy and reproducibility of the final data.
Caption: General workflow for the analysis of this compound.
Experimental Protocol 1: Purity Determination by Gas Chromatography (GC)
This method is optimized for the purity assessment of this compound and the detection of volatile impurities. The use of a non-polar column like a DB-5 provides excellent separation for halogenated aromatic compounds.
1. Preparation of Solutions
-
Diluent: Use HPLC-grade acetone or dichloromethane.
-
Reference Standard Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound CRM into a 100 mL Class A volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix thoroughly. This is your stock solution.
-
Pipette 1.0 mL of the stock solution into a 10 mL Class A volumetric flask and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution (approx. 100 µg/mL):
-
Prepare the sample solution in the same manner as the reference standard solution, using the sample batch to be tested.[9]
-
2. GC Instrumentation and Conditions
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[8]
-
Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Injector: Split injection (50:1 ratio), 1 µL injection volume.
-
Temperatures:
-
Injector: 270 °C
-
Detector: 290 °C
-
-
Oven Temperature Program: [8]
-
Initial Temperature: 120 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 8 minutes.
-
3. Analysis Procedure
-
Equilibrate the GC system until a stable baseline is achieved.[9]
-
Inject the diluent (blank) to ensure no interfering peaks are present.[9]
-
Inject the Reference Standard Solution five times to check system suitability (see System Suitability section).
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the reference standard, correcting for the known purity of the CRM.
Experimental Protocol 2: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is suitable for the direct analysis of this compound and is particularly useful for identifying less volatile impurities that would not be detected by GC.
1. Preparation of Solutions
-
Mobile Phase: Prepare an isocratic mixture of acetonitrile and water (e.g., 75:25, v/v). Filter and degas before use.
-
Diluent: Use the mobile phase.
-
Reference Standard Solution (approx. 200 µg/mL):
-
Accurately weigh approximately 20 mg of the this compound CRM into a 100 mL Class A volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution (approx. 200 µg/mL):
2. HPLC Instrumentation and Conditions
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (75:25, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution five times to check system suitability.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the reference standard, correcting for the purity of the CRM.
Trustworthiness Through Validation: A Self-Validating System
An analytical method is not trustworthy until it has been validated. Validation demonstrates that the procedure is suitable for its intended purpose.[6] The workflow for method validation should be systematic and is guided by the ICH Q2(R1) document.[5][13]
Caption: A typical workflow for analytical method validation based on ICH guidelines.[7]
Key Validation Parameters & Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.[5] | Peak purity analysis (if using a PDA detector) should pass. No co-elution at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (R²) > 0.999.[14] |
| Range | The concentration interval over which the method is precise, accurate, and linear.[5] | For assays, typically 80% to 120% of the test concentration.[5] |
| Accuracy | The closeness of the measured value to the true value, assessed by spike recovery studies.[5] | Recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements from the same sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[5] | Relative Standard Deviation (%RSD) should be < 2.0%.[12] |
| LOD / LOQ | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD is often determined at a signal-to-noise ratio of 3:1; LOQ at 10:1. |
System Suitability: The Daily Check of Performance
Before running any samples, a System Suitability Test (SST) must be performed. This is a non-negotiable part of any validated chromatographic method and is mandated by pharmacopeias such as the USP.[11][15][16] The SST confirms that the entire system—instrument, reagents, and column—is operating correctly on the day of analysis.
Typical SST Parameters (for five replicate injections of the Reference Standard):
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
Failure to meet SST criteria indicates a problem with the system that must be rectified before proceeding with sample analysis.
Conclusion
The accurate analysis of this compound is a critical step in ensuring the quality of pharmaceutical products. While both GC and HPLC are powerful and appropriate techniques, the choice depends on the specific analytical objective and the potential impurities being investigated.
This guide has demonstrated that the foundation of any reliable analysis rests on two pillars:
-
A High-Quality Certified Reference Material (CRM): This provides the metrological traceability and known purity essential for accurate quantification.
-
A Validated Analytical Method: This ensures the procedure is specific, linear, accurate, precise, and robust for its intended purpose.
By integrating these principles and employing the detailed protocols provided, researchers and drug development professionals can establish a self-validating system of analysis, ensuring data integrity and contributing to the development of safe and effective medicines.
References
- SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for the Analysis of 2,4,6-Trichloronicotinaldehyde Reaction Mixtures.
- BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
- BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Journal of Food and Drug Analysis. (n.d.).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
- Snow, N. H. (2021, January 1). What Chromatograms Can Teach Us About Our Analytes.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- ResearchGate. (2025, August 6). (PDF)
- Impactfactor. (2024, December 25). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c.
- BAM. (n.d.).
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Starna Cells. (2021).
- Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?.
- ESSLAB. (n.d.).
- U.S. Pharmacopeia. (n.d.). USP-NF <621> Chromatography.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
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- 4. ncrm.org.cn [ncrm.org.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
